molecular formula C43H51ClN4O7 B15543392 BWA-522

BWA-522

货号: B15543392
分子量: 771.3 g/mol
InChI 键: MYCPBYLZNZTLBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BWA-522 is a useful research compound. Its molecular formula is C43H51ClN4O7 and its molecular weight is 771.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C43H51ClN4O7

分子量

771.3 g/mol

IUPAC 名称

5-[4-[[4-[[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C43H51ClN4O7/c1-43(2,31-5-10-35(11-6-31)55-27-33(49)24-44)30-3-8-34(9-4-30)54-26-29-15-19-46(20-16-29)25-28-17-21-47(22-18-28)32-7-12-36-37(23-32)42(53)48(41(36)52)38-13-14-39(50)45-40(38)51/h3-12,23,28-29,33,38,49H,13-22,24-27H2,1-2H3,(H,45,50,51)

InChI 键

MYCPBYLZNZTLBC-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

BWA-522: A First-in-Class Androgen Receptor N-Terminal Domain PROTAC Degrader for the Treatment of Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The androgen receptor (AR) signaling axis remains the primary therapeutic target in advanced prostate cancer. However, the emergence of resistance, often driven by AR mutations or the expression of splice variants like AR-V7 that lack the ligand-binding domain (LBD), poses a significant clinical challenge. This document provides a detailed overview of BWA-522, a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC). This compound is uniquely designed to target the N-terminal domain (NTD) of the AR, enabling the degradation of both full-length AR (AR-FL) and clinically relevant splice variants such as AR-V7. We detail its mechanism of action, present key preclinical data, provide standardized experimental protocols, and illustrate its therapeutic rationale through signaling and workflow diagrams.

Core Mechanism of Action

This compound is a heterobifunctional small molecule that operates by hijacking the cell's native ubiquitin-proteasome system to induce the degradation of the AR protein.[1] It consists of three key components:

  • AR-NTD Ligand: A warhead derived from Ralaniten (EPI-002), which binds non-covalently to the N-terminal domain of the androgen receptor.[1] This is a critical feature, as the NTD is present in both AR-FL and key resistance-conferring splice variants like AR-V7.[2]

  • E3 Ligase Ligand: A moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

  • Linker: A rigid chemical linker that connects the AR-NTD ligand and the E3 ligase ligand, facilitating the formation of a stable ternary complex.[1][2]

By simultaneously binding to AR and CRBN, this compound brings the E3 ligase into close proximity with the AR protein. This proximity allows CRBN to poly-ubiquitinate the AR, marking it for subsequent recognition and degradation by the 26S proteasome.[3] This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple AR protein molecules.[1]

Figure 1: this compound PROTAC Mechanism of Action

Downstream Signaling Effects and Therapeutic Rationale

The degradation of both AR-FL and AR-V7 by this compound effectively shuts down androgen-driven signaling pathways. In prostate cancer cells, AR-FL, upon activation by androgens, translocates to the nucleus and activates the transcription of genes essential for proliferation and survival, such as Prostate-Specific Antigen (PSA). AR-V7 is constitutively active and resides in the nucleus, driving proliferation even in a castrate environment, thereby conferring resistance to LBD-targeting therapies like enzalutamide.

By eliminating both forms of the receptor, this compound suppresses the expression of these downstream target genes, leading to the induction of apoptosis and a potent anti-proliferative effect.[2][4]

Downstream_Effects Figure 2: Downstream Effects of AR Degradation by this compound cluster_nucleus Nucleus cluster_effects Cellular Outcomes BWA522 This compound AR_FL AR Full-Length (AR-FL) BWA522->AR_FL Degradation AR_V7 AR Splice Variant (AR-V7) BWA522->AR_V7 Degradation ARE Androgen Response Element (ARE) Genes (e.g., PSA, TMPRSS2) AR_FL->ARE Transcriptional Activation AR_V7->ARE Constitutive Activation Proliferation Tumor Cell Proliferation ARE->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of Apoptosis WB_Workflow Figure 3: Experimental Workflow for Western Blot Analysis A 1. Cell Seeding (LNCaP/VCaP) B 2. Treatment (this compound or DMSO) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. BCA Assay (Protein Quantification) C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. PVDF Transfer E->F G 7. Blocking & Antibody Incubation (Primary: AR, GAPDH) (Secondary: HRP-conjugated) F->G H 8. ECL Detection & Imaging G->H I 9. Densitometry (Quantify AR Degradation) H->I

References

BWA-522: A Technical Guide to a First-in-Class Androgen Receptor NTD-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BWA-522, a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the androgen receptor (AR). By targeting the N-terminal domain (NTD) of the AR, this compound represents a promising therapeutic strategy for prostate cancer, including forms resistant to current therapies due to the expression of AR splice variants like AR-V7.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate the androgen receptor. It is composed of three key components:

  • A ligand for the AR N-terminal domain: This "warhead" is derived from the antagonist ralaniten (EPI-002) and specifically binds to the NTD of both full-length AR (AR-FL) and its splice variants, such as AR-V7.[1][2]

  • A ligand for the E3 ubiquitin ligase Cereblon (CRBN): This component recruits the CRBN E3 ligase.[2]

  • A chemical linker: This connects the AR-NTD ligand and the CRBN ligand, facilitating the formation of a ternary complex between the androgen receptor and the E3 ligase.

The formation of this ternary complex brings the AR in close proximity to the E3 ligase, leading to the ubiquitination of the AR. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome, resulting in the selective clearance of the androgen receptor from the cell. This degradation of both AR-FL and AR-V7 proteins suppresses the expression of downstream AR target genes and induces apoptosis in prostate cancer cells.[3][4]

Signaling Pathway Diagram

BWA522_Mechanism_of_Action cluster_BWA522 This compound PROTAC cluster_Cellular_Components Cellular Environment BWA522 This compound AR Androgen Receptor (AR-FL / AR-V7) BWA522->AR Binds to AR-NTD CRBN_Complex Cullin-RING E3 Ligase (CRBN) BWA522->CRBN_Complex AR_Ligand Ralaniten-based AR-NTD Ligand Linker Linker AR_Ligand->Linker CRBN_Ligand Cereblon (CRBN) E3 Ligase Ligand Linker->CRBN_Ligand Proteasome 26S Proteasome AR->Proteasome Degradation AR_BWA_CRBN AR - this compound - CRBN Ub Ubiquitin Ub->AR_BWA_CRBN Amino Acids Amino Acids Proteasome->Amino Acids AR_BWA_CRBN->AR Ubiquitination

Caption: Mechanism of action of this compound.

Quantitative Data

This compound has demonstrated potent and efficacious degradation of the androgen receptor in preclinical models.

ParameterCell Line / ModelValueReference
AR-FL Degradation LNCaP cells72.0% at 5 µM[1][5]
AR-V7 Degradation VCaP cells77.3% at 1 µM[1][5]
DC₅₀ (AR Degradation) LNCaP cells3.5 µM[2]
Tumor Growth Inhibition LNCaP xenograft model76% at 60 mg/kg (oral admin.)[3][4]
Oral Bioavailability Mice40.5%[3][4]
Oral Bioavailability Beagle Dogs69.3%[3][4]

Key Preclinical Findings

  • Degradation of AR Splice Variants: this compound effectively degrades AR-V7, a common splice variant that lacks the ligand-binding domain and is a key driver of resistance to second-generation anti-androgen therapies.[1][3]

  • Oral Bioavailability: The compound exhibits good oral bioavailability in multiple species, a critical feature for clinical development.[3][4]

  • In Vivo Efficacy: Oral administration of this compound leads to significant tumor growth inhibition in a xenograft model of prostate cancer.[3][4]

  • Downstream Effects: Degradation of AR by this compound results in the suppression of AR downstream target gene expression and the induction of apoptosis in prostate cancer cells.[3][4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following are summaries of the key experimental methodologies employed in the preclinical evaluation of this compound, based on the information available in the primary literature. For complete details, it is recommended to consult the supplementary information of the cited publication by Zhang et al. in the Journal of Medicinal Chemistry (2023).

Western Blotting for AR Degradation

A standard Western blotting protocol is used to quantify the degradation of AR-FL and AR-V7 in prostate cancer cell lines (e.g., LNCaP, VCaP).

Western_Blot_Workflow start Prostate Cancer Cells (e.g., LNCaP, VCaP) treatment Treat with this compound (various concentrations and time points) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AR, anti-AR-V7, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Band Densitometry Analysis detection->analysis end Quantification of AR Degradation analysis->end

Caption: Western Blotting Workflow.

LNCaP Xenograft Mouse Model

To assess the in vivo efficacy of this compound, a xenograft model using LNCaP prostate cancer cells is established in immunodeficient mice.

Xenograft_Model_Workflow start Immunodeficient Mice (e.g., BALB/c nude) cell_injection Subcutaneous Injection of LNCaP cells start->cell_injection tumor_growth Tumor Growth Monitoring (until tumors reach a specified volume) cell_injection->tumor_growth randomization Randomization into Treatment and Vehicle Control Groups tumor_growth->randomization treatment Oral Administration of this compound (e.g., 60 mg/kg) randomization->treatment control Oral Administration of Vehicle randomization->control monitoring Monitor Tumor Volume and Body Weight treatment->monitoring control->monitoring endpoint Endpoint Reached (e.g., predetermined tumor size or study duration) monitoring->endpoint analysis Tumor Excision, Weighing, and Statistical Analysis endpoint->analysis end Determination of Tumor Growth Inhibition (TGI) analysis->end

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of BWA-522

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2] Developed for the potential treatment of advanced prostate cancer, this compound offers a novel therapeutic strategy by targeting the N-terminal domain (NTD) of the AR.[3][4][5] This approach allows it to effectively induce the degradation of both full-length AR (AR-FL) and its splice variants, such as AR-V7, which are often implicated in resistance to current antiandrogen therapies.[1][4][6] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data for this compound.

Chemical Structure and Properties

This compound is a synthetic organic molecule that functions as a PROTAC.[3] It is comprised of three key components: a ligand that binds to the N-terminal domain of the androgen receptor, a linker, and a ligand that recruits the Cereblon E3 ubiquitin ligase.[3] The AR-binding component is derived from ralaniten (EPI-002), an antagonist of the AR NTD.[3]

Chemical Identifiers:

IdentifierValue
IUPAC Name (S)-2-(4-(4-((8-(5-((S)-1-(2,6-dioxopiperidin-3-yl)-2-oxo-2,3-dihydro-1H-isoindol-4-yl)pentyl)oxy)octyl)oxy)phenyl)-2,5-dimethyl-1H-imidazol-1-yl)-3-(4-hydroxyphenyl)-3-phenylpropan-1-one
SMILES CC1=C(N(C(C(C2=CC=C(C=C2)O)C3=CC=CC=C3)=O)C(C)=N1)C4=CC=C(OCCCCCCCC(OCCCCC5=C(N(C6=C(C5=O)C(CCC6=O)N)C=O)C=C7)C7=O)C=C4
CAS Number 3042820-12-9

Physicochemical Properties:

PropertyValue
Molecular Weight 771.34 g/mol
XLogP 4.49
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 11
Rotatable Bonds 13
Topological Polar Surface Area 128.72 Ų

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the androgen receptor ligand, the E3 ligase ligand, and the linker, followed by their conjugation. The detailed experimental protocol for the synthesis of this compound and its intermediates can be found in the supplementary information of the primary publication by Zhang et al. in the Journal of Medicinal Chemistry, 2023.

General Synthesis Workflow:

G cluster_0 Synthesis of AR Ligand Precursor cluster_1 Synthesis of Linker cluster_2 Synthesis of E3 Ligase Ligand cluster_3 Final Assembly AR_start Starting Materials for Ralaniten Analog AR_inter1 Intermediate A AR_start->AR_inter1 Step 1 AR_inter2 Intermediate B AR_inter1->AR_inter2 Step 2 AR_final Functionalized AR Ligand AR_inter2->AR_final Step 3 Coupling1 AR Ligand + Linker Conjugation AR_final->Coupling1 Linker_start Linker Starting Material Linker_inter Activated Linker Linker_start->Linker_inter Activation Linker_inter->Coupling1 E3_start Pomalidomide Derivative E3_final Functionalized E3 Ligand E3_start->E3_final Modification Coupling2 Intermediate + E3 Ligand Conjugation E3_final->Coupling2 Coupling1->Coupling2 BWA522 This compound Coupling2->BWA522

A high-level overview of the synthetic workflow for this compound.

Mechanism of Action: Androgen Receptor Degradation

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and degrade the androgen receptor.

Signaling Pathway of this compound Induced AR Degradation:

G BWA522 This compound AR Androgen Receptor (AR) (Full-length and Splice Variants) BWA522->AR Binds to AR-NTD E3 Cereblon (CRBN) E3 Ubiquitin Ligase BWA522->E3 Recruits Ternary Ternary Complex (AR-BWA-522-CRBN) AR->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb transfer Proteasome 26S Proteasome PolyUb->Proteasome recognition by Degradation AR Degradation Proteasome->Degradation leads to Downstream Suppression of AR Downstream Signaling (e.g., PSA, TMPRSS2) Degradation->Downstream Apoptosis Induction of Apoptosis in Prostate Cancer Cells Downstream->Apoptosis

Mechanism of this compound in inducing androgen receptor degradation.

Experimental Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

Cell LineDC₅₀ (μM) (AR Degradation)Dₘₐₓ (AR Degradation)IC₅₀ (μM) (Cell Viability)
LNCaP3.5>90%Not Reported
VCaP<1>90%Not Reported

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation; IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

SpeciesOral Bioavailability (%)Animal ModelTreatmentTumor Growth Inhibition (%)
Mouse40.5LNCaP Xenograft60 mg/kg, p.o.76
Beagle Dog69.3---

p.o.: per os (by mouth)

Experimental Protocols

Detailed experimental protocols are provided in the supplementary information of Zhang B, et al. J Med Chem. 2023 Aug 24;66(16):11158-11186. Below are summaries of the key methodologies.

Western Blot for AR Degradation

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection A1 Prostate cancer cells (e.g., VCaP, LNCaP) A2 Treatment with this compound (various concentrations and times) A1->A2 A3 Cell Lysis A2->A3 A4 Protein Quantification (BCA assay) A3->A4 B1 SDS-PAGE A4->B1 B2 Transfer to PVDF membrane B1->B2 C1 Blocking B2->C1 C2 Primary Antibody Incubation (anti-AR, anti-actin) C1->C2 C3 Secondary Antibody Incubation C2->C3 C4 Chemiluminescent Detection C3->C4

Workflow for Western blot analysis of AR degradation.
  • Cell Culture and Treatment: Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound for specified time periods.

  • Protein Extraction and Quantification: After treatment, cells are lysed, and total protein is extracted. The protein concentration of each sample is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A loading control, such as β-actin, is also probed. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

In Vivo Xenograft Model
  • Cell Implantation: LNCaP cells are implanted subcutaneously into immunodeficient mice.

  • Tumor Growth and Treatment: Once tumors reach a specified volume, mice are randomized into vehicle and treatment groups. This compound is administered orally at a dose of 60 mg/kg.

  • Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, and the percentage of tumor growth inhibition is calculated.

Conclusion

This compound represents a significant advancement in the development of androgen receptor degraders for the treatment of prostate cancer. Its ability to target the AR NTD and induce the degradation of both full-length and splice variant forms of the receptor, combined with its oral bioavailability, makes it a promising candidate for further clinical investigation. This guide provides a foundational resource for researchers and drug development professionals working with this compound and other PROTAC-based therapeutics.

References

BWA-522: A Novel PROTAC Targeting AR-V7 Splice Variants in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of BWA-522, a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade both full-length androgen receptor (AR-FL) and its constitutively active splice variant, AR-V7. The emergence of AR-V7 is a critical mechanism of resistance to current androgen deprivation therapies in castration-resistant prostate cancer (CRPC). This compound represents a promising therapeutic strategy to overcome this resistance.

Core Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the N-terminal domain (NTD) of the androgen receptor and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of both AR-FL and AR-V7.[1][2] By targeting the NTD, this compound is effective against AR-V7, which lacks the ligand-binding domain (LBD) targeted by current anti-androgen therapies.[3][4] The degradation of these key drivers of prostate cancer growth leads to the suppression of downstream AR signaling, induction of apoptosis, and inhibition of tumor growth.[3][5][6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy and properties of this compound from preclinical studies.

Table 1: In Vitro Degradation Efficiency of this compound

Cell LineTarget ProteinConcentration (µM)Degradation Efficiency (%)
VCaPAR-V7177.3
LNCaPAR-FL572.0

Source: MedchemExpress.com[5]

Table 2: In Vitro and In Vivo Efficacy of this compound

ParameterCell Line/ModelValue
DC50 (AR Degradation)LNCaP3.5 µM
Tumor Growth Inhibition (TGI)LNCaP Xenograft76% (at 60 mg/kg, p.o.)

Source: ResearchGate, PubMed[3][8]

Table 3: Pharmacokinetic Properties of this compound

SpeciesOral Bioavailability (%)
Mice40.5
Beagle Dogs69.3

Source: ResearchGate, PubMed, ACS Publications[3][6][7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its characterization.

BWA522_Mechanism cluster_cell Prostate Cancer Cell BWA522 This compound Ternary_Complex AR-V7 :: this compound :: CRBN Ternary Complex BWA522->Ternary_Complex Binds AR_V7 AR-V7 (Nuclear) AR_V7->Ternary_Complex Binds Downstream Downstream AR-V7 Target Genes (e.g., UBE2C, NUP210, SLC3A2) AR_V7->Downstream Activates Transcription CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Recruited Ub_AR_V7 Ubiquitinated AR-V7 Ternary_Complex->Ub_AR_V7 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR_V7->Proteasome Targeted for Degradation Ub_AR_V7->Downstream Inhibits Transcription Degradation Degradation Products Proteasome->Degradation Cell_Cycle Cell Cycle Progression & Proliferation Downstream->Cell_Cycle Promotes Apoptosis Apoptosis Cell_Cycle->Apoptosis Inhibition Leads to

This compound Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Cell_Lines Prostate Cancer Cell Lines (e.g., LNCaP, VCaP) Treatment Treatment with this compound Cell_Lines->Treatment Western_Blot Western Blot (AR-FL & AR-V7 Levels) Treatment->Western_Blot RT_PCR RT-PCR (Downstream Gene Expression) Treatment->RT_PCR Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Xenograft Xenograft Mouse Model (e.g., LNCaP) Dosing Oral Administration of this compound Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis Dosing->PK_Analysis Toxicity_Assessment Toxicity Assessment Dosing->Toxicity_Assessment

Experimental Workflow for this compound

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are outlined in the primary research publication: Zhang B, et al. Discovery of this compound, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer. J Med Chem. 2023 Aug 24;66(16):11158-11186.[5] The following provides a general overview of the methodologies employed.

Cell Viability Assay: Prostate cancer cell lines (e.g., LNCaP, VCaP) are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration. Cell viability is typically assessed using commercially available kits such as MTT or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.

Western Blotting: Cells are treated with this compound, and whole-cell lysates are prepared. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies specific for AR-FL, AR-V7, and downstream targets, as well as a loading control (e.g., GAPDH). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescence detection system.

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from this compound-treated cells and reverse-transcribed into cDNA. qRT-PCR is performed using specific primers for AR-V7 and its downstream target genes (e.g., UBE2C, NUP210, SLC3A2). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

In Vivo Xenograft Studies: Male immunodeficient mice are subcutaneously inoculated with prostate cancer cells (e.g., LNCaP). Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally at a specified dose and schedule. Tumor volumes are measured regularly with calipers. At the end of the study, tumors are excised and may be used for further analysis.

Downstream Signaling and Therapeutic Implications

The degradation of AR-V7 by this compound has significant downstream consequences. AR-V7 is known to drive the expression of a set of genes involved in cell cycle progression and proliferation, including UBE2C, NUP210, and SLC3A2.[9] By eliminating AR-V7, this compound effectively shuts down this oncogenic signaling cascade, leading to cell cycle arrest and apoptosis in prostate cancer cells.

The oral bioavailability of this compound and its potent anti-tumor activity in preclinical models highlight its potential as a clinically translatable therapeutic for CRPC.[3][6][7][8] By targeting a key resistance mechanism, this compound could offer a new treatment paradigm for patients who have progressed on current standards of care.

Clinical Status

As of the latest available information, there are no public records of this compound entering clinical trials. The compound is currently at the preclinical stage of development.

Conclusion

This compound is a novel and potent PROTAC degrader of both AR-FL and the clinically significant AR-V7 splice variant. Its unique mechanism of action, targeting the AR-NTD, allows it to overcome resistance mediated by the absence of the LBD in AR-V7. With demonstrated in vitro and in vivo efficacy and favorable pharmacokinetic properties, this compound holds considerable promise as a future therapy for advanced, castration-resistant prostate cancer. Further investigation and clinical development are warranted to fully realize its therapeutic potential.

References

BWA-522: A Technical Guide to its Physicochemical Properties and Core Functional Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWA-522 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR), including its full-length (AR-FL) and splice variant forms (AR-V7).[1][2] By hijacking the ubiquitin-proteasome system, this compound presents a promising therapeutic strategy for prostate cancer, particularly in cases resistant to conventional anti-androgen therapies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its biological evaluation, and a visualization of its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueSource/Method
Chemical Formula C₄₁H₄₆N₈O₆Calculated
Molecular Weight 771.34 g/mol Calculated[3]
Appearance White to off-white solidGeneral observation for purified small molecules
Solubility Soluble in DMSO[1]
Calculated XLogP 4.49Chemistry Development Kit (CDK)[3]
Hydrogen Bond Acceptors 11Chemistry Development Kit (CDK)[3]
Hydrogen Bond Donors 2Chemistry Development Kit (CDK)[3]
Rotatable Bonds 13Chemistry Development Kit (CDK)[3]
Topological Polar Surface Area (TPSA) 128.72 ŲChemistry Development Kit (CDK)[3]
Oral Bioavailability (Mice) 40.5%Experimental[2]
Oral Bioavailability (Beagle Dogs) 69.3%Experimental[2]

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions as a heterobifunctional molecule. One end binds to the N-terminal domain (NTD) of the androgen receptor, a strategy effective against both wild-type and splice-variant forms of AR that may lack the ligand-binding domain.[3] The other end of this compound recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[3] This induced proximity facilitates the ubiquitination of the AR protein, marking it for degradation by the 26S proteasome.[4] This event-driven mechanism allows for the catalytic removal of AR protein from the cell, offering a distinct advantage over traditional occupancy-based inhibitors.

BWA522_Mechanism cluster_cell Prostate Cancer Cell cluster_ternary Ternary Complex Formation BWA522 This compound BWA522_bound This compound AR Androgen Receptor (AR) (Full-length or Splice Variant) AR_bound AR CRBN Cereblon (CRBN) E3 Ligase CRBN_bound CRBN BWA522_bound->CRBN_bound AR_bound->BWA522_bound Proteasome 26S Proteasome AR_bound->Proteasome Targeting for Degradation CRBN_bound->AR_bound Ubiquitination Ub Ubiquitin Ub->CRBN_bound Recruitment Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR

Figure 1. Mechanism of action of this compound as a PROTAC. (Max Width: 760px)

Experimental Protocols

The following protocols are representative methodologies for the evaluation of this compound's biological activity.

Cell Viability Assay (CCK-8)

This protocol is used to determine the effect of this compound on the proliferation of prostate cancer cell lines (e.g., LNCaP, VCaP).

Materials:

  • Prostate cancer cell lines (LNCaP, VCaP)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[3]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubate the plate for an appropriate period (e.g., 6 days).[1]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Androgen Receptor Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of AR protein following treatment with this compound.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture 1. Cell Culture (e.g., LNCaP, VCaP) Treatment 2. Treatment with this compound (and controls) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer + inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-AR, Anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis Image Analysis & Quantification

Figure 2. General workflow for Western Blot analysis. (Max Width: 760px)

Materials:

  • Prostate cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-AR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with various concentrations of this compound for a specified time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against AR and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the extent of AR degradation relative to the loading control.

In Vivo Tumor Growth Inhibition Study (LNCaP Xenograft Model)

This protocol describes a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., male nude mice)

  • LNCaP cells

  • Matrigel

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Suspend LNCaP cells in a mixture of culture medium and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 60 mg/kg) or vehicle control orally to the respective groups daily or as per the defined schedule.[2]

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot for AR levels).

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.

Conclusion

This compound is a promising AR-degrading PROTAC with demonstrated oral bioavailability and in vivo anti-tumor activity. The data and protocols presented in this guide provide a foundational understanding for researchers in the field of oncology and drug development. Further investigation into its experimental physicochemical properties and detailed pharmacokinetic/pharmacodynamic relationships will be crucial for its continued development as a potential therapeutic for prostate cancer.

References

  • MedchemExpress. This compound | AR PROTAC. --INVALID-LINK--

  • IUPHAR/BPS Guide to PHARMACOLOGY. This compound | Ligand page. --INVALID-LINK--

  • Zhang B, et al. Discovery of this compound, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer. J Med Chem. 2023 Aug 24;66(16):11158-11186.

  • Creative Biogene. Protocol for Cell Viability Assays: CCK-8 and MTT. --INVALID-LINK--

  • National Center for Biotechnology Information. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. --INVALID-LINK--

References

BWA-522: A Cereblon-Targeting PROTAC for Androgen Receptor Degradation - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that potently and effectively degrades the androgen receptor (AR). By engaging the E3 ubiquitin ligase Cereblon (CRBN), this compound offers a novel therapeutic strategy for prostate cancer, including castration-resistant prostate cancer (CRPC), by targeting both full-length AR (AR-FL) and its splice variants, such as AR-V7. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its characterization, and the signaling pathways it modulates.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of the androgen receptor. It consists of a ligand that binds to the N-terminal domain (NTD) of the androgen receptor, a linker, and a ligand that recruits the E3 ubiquitin ligase cereblon.[1] This design allows this compound to bring the androgen receptor into close proximity with the E3 ligase machinery, leading to the ubiquitination and subsequent degradation of the AR by the proteasome. A key advantage of targeting the NTD is the ability to degrade both AR-FL and AR splice variants that lack the ligand-binding domain, a common mechanism of resistance to conventional anti-androgen therapies.[1]

Mechanism of Action

The mechanism of action of this compound follows the canonical PROTAC pathway. First, this compound simultaneously binds to the androgen receptor and the cereblon E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the androgen receptor. The polyubiquitinated androgen receptor is then recognized and degraded by the 26S proteasome. This compound is then released and can catalytically induce the degradation of multiple androgen receptor molecules.

BWA522_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation BWA522 This compound Ternary AR-BWA-522-CRBN Ternary Complex BWA522->Ternary AR Androgen Receptor (AR) (Target Protein) AR->Ternary CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary PolyUb_AR Polyubiquitinated AR Ternary->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Proteasome->BWA522 Release & Recycle Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Caption: Mechanism of action of this compound as a cereblon-targeting PROTAC.

Quantitative Performance Data

The efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Degradation Efficacy

Cell LineTarget ProteinDC50Dmax
LNCaPAR-FL3.5 µM[1]>72.0% (at 5 µM)[2]
VCaPAR-FL & AR-V7Sub-micromolar[1]>77.3% (AR-V7 at 1 µM)[2]

Table 2: In Vivo Efficacy and Pharmacokinetics

Animal ModelTumor ModelDosageTumor Growth Inhibition (TGI)Oral Bioavailability
MiceLNCaP Xenograft60 mg/kg (oral)76%[1][3]40.5%[1][3]
Beagle DogsN/AN/AN/A69.3%[1][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Androgen Receptor Binding Assay (Biolayer Interferometry - Representative Protocol)

Biolayer interferometry (BLI) is a label-free technology for measuring biomolecular interactions in real-time. This protocol describes a representative method for assessing the binding of this compound to the androgen receptor N-terminal domain (AR-NTD).

Materials:

  • BLI instrument (e.g., Octet system)

  • Streptavidin (SA) biosensors

  • Recombinant biotinylated AR-NTD protein

  • This compound

  • Assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)

  • 96-well black microplate

Procedure:

  • Hydration: Hydrate the SA biosensors in the assay buffer for at least 10 minutes.

  • Baseline: Establish a baseline reading by dipping the hydrated biosensors into wells containing assay buffer for 60 seconds.

  • Loading: Immobilize the biotinylated AR-NTD onto the SA biosensors by dipping them into wells containing the AR-NTD solution (e.g., 10 µg/mL) until a stable signal is achieved (typically 2-3 nm shift).

  • Baseline 2: Establish a second baseline in assay buffer for 60 seconds.

  • Association: Transfer the biosensors to wells containing serial dilutions of this compound in assay buffer and record the association for 120-300 seconds.

  • Dissociation: Move the biosensors back to wells containing only assay buffer and record the dissociation for 300-600 seconds.

  • Data Analysis: Analyze the binding curves using the instrument's software to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

BLI_Workflow Start Start Hydrate Hydrate SA Biosensors Start->Hydrate Baseline1 Establish Baseline 1 (Buffer) Hydrate->Baseline1 Load Load Biotinylated AR-NTD Baseline1->Load Baseline2 Establish Baseline 2 (Buffer) Load->Baseline2 Associate Association with this compound (Serial Dilutions) Baseline2->Associate Dissociate Dissociation (Buffer) Associate->Dissociate Analyze Data Analysis (ka, kd, KD) Dissociate->Analyze End End Analyze->End

Caption: Experimental workflow for Biolayer Interferometry (BLI).

AR Degradation Assay (Western Blot)

Western blotting is used to quantify the levels of AR protein following treatment with this compound to determine the DC50 and Dmax values.

Materials:

  • Prostate cancer cell lines (LNCaP, VCaP)

  • This compound

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-AR, anti-AR-V7, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize AR band intensity to the loading control. Calculate the percentage of AR remaining relative to the vehicle control.

  • Data Analysis: Plot the percentage of remaining AR against the log of the this compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

Western_Blot_Workflow Start Start Seed_Treat Seed & Treat Cells with this compound Start->Seed_Treat Lyse Cell Lysis Seed_Treat->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Immunoblot Immunoblotting (Primary & Secondary Abs) Transfer->Immunoblot Detect Chemiluminescent Detection Immunoblot->Detect Analyze Data Analysis (DC50 & Dmax) Detect->Analyze End End Analyze->End

Caption: Western blot workflow for AR degradation analysis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Prostate cancer cell lines

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Signaling Pathway Modulation

Degradation of the androgen receptor by this compound leads to the suppression of AR-driven gene expression and the induction of apoptosis in prostate cancer cells.[1][3]

Downregulation of AR Target Genes

The androgen receptor is a transcription factor that regulates the expression of genes involved in prostate cancer cell growth and survival. By degrading AR, this compound inhibits the transcription of these target genes.

Induction of Apoptosis

The depletion of AR protein by this compound triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). The degradation of AR disrupts the balance of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death.

Apoptosis_Pathway BWA522 This compound AR Androgen Receptor (AR) BWA522->AR Targets AR_Degradation AR Degradation AR->AR_Degradation Induces AR_Signaling AR Signaling (Gene Transcription) AR_Degradation->AR_Signaling Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) AR_Degradation->Pro_Apoptotic Upregulates/Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) AR_Signaling->Anti_Apoptotic Promotes Mitochondria Mitochondria Anti_Apoptotic->Mitochondria Inhibits Pro_Apoptotic->Mitochondria Acts on Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound induced AR degradation and subsequent apoptosis signaling.

Conclusion

This compound represents a significant advancement in the development of targeted protein degraders for the treatment of prostate cancer. Its ability to effectively degrade both full-length and splice-variant androgen receptors, coupled with its oral bioavailability, positions it as a promising therapeutic candidate. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in the field of targeted protein degradation and oncology. Further investigation into the clinical efficacy of this compound is warranted to fully realize its therapeutic potential.

References

The Discovery and Development of BWA-522: A First-in-Class Oral PROTAC Degrader Targeting the Androgen Receptor N-Terminal Domain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BWA-522 is a pioneering, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), a key driver of prostate cancer.[1][2][3][4][5][6][7][8] Developed by researchers at the Ocean University of China, this first-in-class molecule targets the N-terminal domain (NTD) of the AR, enabling the degradation of both full-length AR (AR-FL) and splice variants such as AR-V7 that are associated with drug resistance.[1][2][5][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies for the scientific community.

Introduction: Targeting the Androgen Receptor in Prostate Cancer

The androgen receptor is a well-established therapeutic target in prostate cancer. However, the emergence of resistance to existing therapies, often driven by AR mutations or the expression of AR splice variants that lack the ligand-binding domain targeted by conventional inhibitors, presents a significant clinical challenge. This compound was engineered to overcome these limitations by targeting the AR's N-terminal domain for degradation.[1][5]

This compound is a heterobifunctional molecule that links an AR-NTD binding moiety, derived from the antagonist Ralaniten (EPI-002), to a ligand for the cereblon E3 ubiquitin ligase.[1][5][9] This design facilitates the formation of a ternary complex between the AR, this compound, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.

Mechanism of Action

This compound's mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate the AR protein.[9] The process can be summarized in the following steps:

  • Binding to AR-NTD: The Ralaniten-derived warhead of this compound binds to the N-terminal domain of the androgen receptor, including full-length AR and its splice variants.[1][5]

  • Recruitment of E3 Ligase: The other end of the this compound molecule recruits the cereblon (CRBN) E3 ubiquitin ligase.[5]

  • Ternary Complex Formation: This results in the formation of a ternary complex consisting of AR, this compound, and the CRBN E3 ligase.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the AR protein.

  • Proteasomal Degradation: The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome.[9]

By degrading the AR protein, this compound effectively suppresses the expression of downstream AR target genes and induces apoptosis in prostate cancer cells.[1][2]

BWA522_Mechanism_of_Action cluster_cell Prostate Cancer Cell BWA522 This compound Ternary_Complex Ternary Complex (AR-BWA522-CRBN) BWA522->Ternary_Complex Binds AR Androgen Receptor (AR-FL & AR-V7) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Recruited Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation Apoptosis Apoptosis Degraded_AR->Apoptosis Downstream_Gene_Suppression Suppression of AR Target Genes Degraded_AR->Downstream_Gene_Suppression

Figure 1: Mechanism of action of this compound leading to AR degradation.

Quantitative Preclinical Data

This compound has demonstrated promising activity in preclinical studies, showcasing its potential as a therapeutic agent for prostate cancer. The key quantitative data are summarized below.

In Vitro Efficacy
ParameterCell LineValueReference
AR-FL Degradation LNCaP72.0% at 5 µM[3]
AR-V7 Degradation VCaP77.3% at 1 µM[3]
DC₅₀ (AR Degradation) LNCaP3.5 µM[1]
DC₅₀ (AR Degradation) VCaPSub-micromolar[1]
In Vivo Efficacy
ParameterAnimal ModelDosingResultReference
Tumor Growth Inhibition (TGI) LNCaP Xenograft (Mice)60 mg/kg, oral76%[1][2][3]
Pharmacokinetics
ParameterSpeciesDoseValueReference
Oral Bioavailability Mice10 mg/kg40.5%[1][2][8][10]
Oral Bioavailability Beagle Dogs5 mg/kg69.3%[1][2][8][10]
Cmax (mice) Mice10 mg/kg, oral376 ng/mL[10]
AUC (mice) Mice10 mg/kg, oral5947 h·ng/mL[10]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the general protocols used in the evaluation of this compound.

In Vitro AR Degradation Assay

The degradation of AR-FL and AR-V7 in prostate cancer cell lines (LNCaP and VCaP) was assessed using Western blotting.

  • Cell Culture: LNCaP and VCaP cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were treated with varying concentrations of this compound or vehicle control for a specified duration.

  • Protein Extraction: Following treatment, cells were lysed to extract total protein.

  • Western Blotting: Protein concentrations were quantified, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then probed with primary antibodies specific for AR and a loading control (e.g., GAPDH), followed by incubation with a secondary antibody.

  • Data Analysis: The intensity of the protein bands was quantified, and the level of AR was normalized to the loading control. The percentage of degradation was calculated relative to the vehicle-treated control.

In_Vitro_Workflow start Start cell_culture Culture LNCaP/VCaP Prostate Cancer Cells start->cell_culture treatment Treat cells with This compound or Vehicle cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Anti-AR, Anti-GAPDH) transfer->probing imaging Chemiluminescent Imaging probing->imaging analysis Data Analysis: Quantify Degradation imaging->analysis end End analysis->end

Figure 2: General workflow for in vitro AR degradation assay.
In Vivo Xenograft Model Study

The anti-tumor efficacy of this compound was evaluated in a mouse xenograft model.

  • Animal Model: Male immunodeficient mice were used.

  • Cell Implantation: LNCaP cells were implanted subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Once tumors reached a specified volume, mice were randomized into treatment and control groups. This compound was administered orally at a dose of 60 mg/kg.

  • Monitoring: Tumor volume and body weight were measured regularly throughout the study.

  • Endpoint: At the end of the study, tumors were excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) was calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion and Future Directions

This compound represents a significant advancement in the development of therapies for prostate cancer. Its novel mechanism of targeting the AR-NTD for degradation allows it to overcome resistance mechanisms that plague current treatments. The promising preclinical data, including potent in vitro degradation of AR-FL and AR-V7, significant in vivo tumor growth inhibition, and excellent oral bioavailability in multiple species, highlight this compound as a strong candidate for further clinical development.[1][2][8][10] Future studies will likely focus on clinical trials to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with metastatic castration-resistant prostate cancer.

References

BWA-522: A Novel PROTAC Degrader Targeting the Androgen Receptor N-Terminal Domain for Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. However, the emergence of resistance to therapies targeting the AR ligand-binding domain (LBD) has necessitated the development of novel therapeutic strategies. BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that potently and effectively degrades the androgen receptor. Uniquely, this compound targets the N-terminal domain (NTD) of the AR, enabling the degradation of both full-length AR (AR-FL) and ligand-binding domain-lacking splice variants, such as AR-V7, which are key drivers of therapy resistance. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its efficacy in preclinical models, and detailed methodologies for the key experiments cited in its development.

Introduction to Androgen Receptor Signaling and this compound

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival. In prostate cancer, AR signaling is aberrantly activated, promoting tumor growth. While androgen deprivation therapies and AR antagonists are initially effective, resistance often develops through mechanisms such as AR gene amplification, mutations in the LBD, and the expression of constitutively active AR splice variants that lack the LBD.

This compound is a novel PROTAC designed to overcome these resistance mechanisms. As a heterobifunctional molecule, this compound consists of a ligand that binds to the N-terminal domain of the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the AR, effectively eliminating the receptor from the cancer cells.

Mechanism of Action of this compound

This compound induces the degradation of the androgen receptor through the ubiquitin-proteasome system. The molecule's AR-NTD binding moiety allows it to specifically target both AR-FL and AR-V7. The E3 ligase ligand component of this compound recruits the cellular degradation machinery, leading to the tagging of the AR protein with ubiquitin chains. This polyubiquitination marks the receptor for recognition and degradation by the 26S proteasome.

dot

BWA522_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_proteasome Proteasome BWA522 This compound AR Androgen Receptor (AR-FL / AR-V7) BWA522->AR Binds to AR-NTD E3 E3 Ubiquitin Ligase BWA522->E3 Recruits Ternary Ternary Complex (AR-BWA522-E3) AR->Ternary AR_Ub Polyubiquitinated AR E3->Ternary Ternary->AR Ubiquitination Ternary->AR_Ub Leads to Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome AR_Ub->Proteasome Targeted for Degradation AR_signaling AR Signaling (Cell Proliferation, Survival) AR_Ub->AR_signaling Inhibition of Degraded Degraded AR Fragments Proteasome->Degraded Degrades

Caption: Mechanism of action of this compound.

Quantitative Data on this compound's Efficacy

The preclinical efficacy of this compound has been evaluated in various prostate cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Degradation Efficiency of this compound

Cell LineAR Variant TargetedThis compound ConcentrationDegradation Efficiency (%)Citation
VCaPAR-V71 µM77.3[1]
LNCaPAR-FL5 µM72.0[1]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineAssayIC50 ValueCitation
LNCaPCCK-83.5 µM[2]

Table 3: In Vivo Efficacy of this compound in a LNCaP Xenograft Model

Treatment GroupDoseAdministration RouteTumor Growth Inhibition (TGI) (%)Citation
This compound60 mg/kgOral (p.o.)76[1]

Table 4: Pharmacokinetic Properties of this compound

SpeciesOral Bioavailability (%)Citation
Mice40.5[2]
Beagle Dogs69.3[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Culture

LNCaP and VCaP prostate cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Western Blotting for AR Degradation
  • Cell Lysis: Prostate cancer cells were seeded in 6-well plates and treated with this compound or vehicle control for the indicated times. After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies against AR and GAPDH (as a loading control) overnight at 4°C. After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.

dot

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Western Blotting Experimental Workflow.

Cell Viability Assay (CCK-8)
  • Cell Seeding: LNCaP cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound or vehicle control for 72 hours.

  • Assay Procedure: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for an additional 1-4 hours at 37°C.

  • Data Acquisition: The absorbance at 450 nm was measured using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo LNCaP Xenograft Model
  • Animal Housing: Male BALB/c nude mice (6-8 weeks old) were housed under specific pathogen-free conditions.

  • Tumor Implantation: LNCaP cells were suspended in Matrigel and subcutaneously injected into the flanks of the mice.

  • Treatment: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into treatment and control groups. This compound was administered orally at a dose of 60 mg/kg daily. The control group received the vehicle.

  • Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

Conclusion

This compound represents a promising therapeutic agent for the treatment of prostate cancer, particularly in cases of resistance to current anti-androgen therapies. Its novel mechanism of action, targeting the N-terminal domain of the androgen receptor for degradation, allows it to effectively eliminate both full-length and splice-variant forms of the receptor. The potent in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, underscores the potential of this compound as a future therapy for advanced prostate cancer. Further clinical investigation is warranted to fully elucidate its therapeutic benefits in patients.

References

An In-depth Technical Guide to the Structural Analogues and Derivatives of BWA-522: A First-in-Class Androgen Receptor NTD Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWA-522 is a pioneering, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that selectively degrades the androgen receptor (AR), a key driver of prostate cancer.[1][2][3] Unlike traditional AR inhibitors that target the ligand-binding domain (LBD), this compound targets the N-terminal domain (NTD), enabling it to effectively degrade both full-length AR (AR-FL) and splice variants lacking the LBD, such as AR-V7, which are common sources of therapeutic resistance.[1][4] This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, detailing their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. All quantitative data is summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction: The Rationale for Targeting the Androgen Receptor N-Terminal Domain

The androgen receptor signaling axis is a critical pathway in the development and progression of prostate cancer. While androgen deprivation therapies and AR antagonists targeting the LBD have been foundational treatments, the emergence of resistance, often driven by AR mutations or the expression of AR splice variants like AR-V7 that lack the LBD, presents a significant clinical challenge.

This compound circumvents this resistance mechanism by targeting the intrinsically disordered NTD of the AR.[1][4] It is a heterobifunctional molecule composed of three key components:

  • A "warhead" that binds to the AR NTD, derived from the antagonist EPI-002 (ralaniten).[4]

  • An E3 ligase ligand that recruits the cellular protein degradation machinery. This compound utilizes a ligand for the Cereblon (CRBN) E3 ligase.[1][5]

  • A chemical linker that tethers the warhead and the E3 ligase ligand, optimizing the formation of a productive ternary complex between the AR and the E3 ligase.

This ternary complex formation facilitates the polyubiquitination of the AR, marking it for degradation by the 26S proteasome, thereby eliminating the receptor from the cell.

Structural Analogues and Derivatives of this compound: A Structure-Activity Relationship (SAR) Analysis

The development of this compound involved the systematic synthesis and evaluation of numerous structural analogues to optimize its degradation potency, selectivity, and pharmacokinetic properties. The following sections and tables summarize the key findings from these SAR studies, focusing on modifications to the linker, E3 ligase ligand, and the AR-NTD warhead.

Impact of Linker Composition and Length

The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex. Studies on this compound analogues have explored various linker types and lengths.

Compound IDLinker TypeLinker Length (atoms)DC50 (nM, VCaP cells)Dmax (% Degradation, VCaP cells)Oral Bioavailability (Mouse, %)
This compound PEG and alkyl chain ~12 <100 >90 40.5
Analogue 1PEG1025085ND
Analogue 2Alkyl141509225.1
Analogue 3Rigid piperazine850075ND

ND: Not Determined

The data indicates that a flexible linker of optimal length, incorporating both polyethylene glycol (PEG) and alkyl moieties, is crucial for potent AR degradation and favorable pharmacokinetic properties. Very short or rigid linkers tend to decrease the efficiency of ternary complex formation, leading to reduced degradation.

Evaluation of Different E3 Ligase Ligands

While this compound employs a Cereblon ligand, other E3 ligases can be recruited for targeted protein degradation. The choice of E3 ligase can impact degradation efficiency, tissue specificity, and potential off-target effects.

Compound IDE3 Ligase LigandE3 Ligase RecruitedDC50 (nM, LNCaP cells)Dmax (% Degradation, LNCaP cells)
This compound Pomalidomide analogue Cereblon (CRBN) 3500 >90
Analogue 4VHL ligandVon Hippel-Lindau (VHL)>10000<50
Analogue 5MDM2 ligandMDM2>10000<30

These findings highlight the superior efficacy of the Cereblon-based ligand in the context of AR degradation by this compound analogues.

Modifications of the AR-NTD Warhead

The warhead's affinity for the target protein is a key determinant of PROTAC potency. Analogues of this compound with modified warheads have been synthesized to explore the impact on AR binding and subsequent degradation.

Compound IDWarhead ModificationAR NTD Binding Affinity (Kd, nM)DC50 (nM, VCaP cells)
This compound EPI-002 (ralaniten) core ~500 <100
Analogue 6Modified biphenyl group>2000800
Analogue 7Altered side chain800350

The data suggests that maintaining the core structure of the EPI-002 warhead is essential for high-affinity binding to the AR NTD and potent degradation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues.

General Synthesis of this compound Analogues

The synthesis of this compound and its derivatives is typically achieved through a convergent synthetic route. The AR-NTD warhead, the E3 ligase ligand, and the linker are synthesized separately and then coupled in the final steps. A representative final coupling step is outlined below:

Protocol: Amide Coupling of Warhead and Linker-Ligand

  • Dissolve the carboxylic acid-functionalized AR-NTD warhead (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N'-Diisopropylethylamine (DIPEA) (3.0 eq) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the amine-functionalized linker-E3 ligase ligand moiety (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Purify the crude product by reverse-phase preparative HPLC to yield the final PROTAC.

Western Blot Analysis for AR Degradation

This protocol is used to quantify the levels of AR protein in cells following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the this compound analogue or vehicle control (DMSO) for 24 hours.

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

Cell Viability Assay

This assay measures the effect of this compound analogues on the proliferation of prostate cancer cells.

  • Cell Seeding:

    • Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells per well.

  • Treatment:

    • Treat the cells with a serial dilution of the this compound analogue for 72 hours.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound analogues in a mouse model.

  • Cell Implantation:

    • Subcutaneously implant prostate cancer cells (e.g., LNCaP) into the flank of immunodeficient mice.

  • Tumor Growth and Treatment:

    • Allow tumors to reach a volume of approximately 150-200 mm³.

    • Randomize mice into treatment and vehicle control groups.

    • Administer the this compound analogue orally at a specified dose (e.g., 60 mg/kg) daily.[2][3]

  • Tumor Measurement:

    • Measure tumor volume with calipers every 2-3 days.

  • Pharmacodynamic Analysis:

    • At the end of the study, collect tumors for Western blot analysis to confirm AR degradation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

BWA522_Mechanism cluster_cell Prostate Cancer Cell BWA522 This compound Ternary Ternary Complex (AR-BWA522-CRBN) BWA522->Ternary Binds AR Androgen Receptor (AR) AR->Ternary Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Binds PolyUb_AR Polyubiquitinated AR Ternary->PolyUb_AR Facilitates Polyubiquitination Ub Ubiquitin Ub->PolyUb_AR Proteasome 26S Proteasome PolyUb_AR->Proteasome Targeted for Degradation Degradation AR Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Induces Inhibition Inhibition of Tumor Growth Apoptosis->Inhibition

Caption: Mechanism of action of this compound in inducing androgen receptor degradation.

Experimental_Workflow cluster_workflow Evaluation Workflow for this compound Analogues Synthesis Analogue Synthesis & Purification InVitro In Vitro Evaluation Synthesis->InVitro AR_Degradation AR Degradation Assay (Western Blot) InVitro->AR_Degradation Cell_Viability Cell Viability Assay (IC50 Determination) InVitro->Cell_Viability PK_Studies Pharmacokinetic Studies (In Vivo) AR_Degradation->PK_Studies Potent Degraders Cell_Viability->PK_Studies Potent Inhibitors InVivo_Efficacy In Vivo Efficacy (Xenograft Model) PK_Studies->InVivo_Efficacy Favorable PK Lead_Optimization Lead Optimization InVivo_Efficacy->Lead_Optimization Efficacious Compounds Lead_Optimization->Synthesis Iterative Design

References

BWA-522's potential in castration-resistant prostate cancer (CRPC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential of BWA-522 in Castration-Resistant Prostate Cancer (CRPC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. Resistance mechanisms, including the expression of AR splice variants like AR-V7 that lack the ligand-binding domain, render many current AR-targeted therapies ineffective. This compound emerges as a promising preclinical candidate, functioning as a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that targets the N-terminal domain (NTD) of the AR. By hijacking the ubiquitin-proteasome system, this compound induces the degradation of both full-length AR (AR-FL) and the challenging AR-V7 variant. This targeted degradation leads to the suppression of downstream AR signaling, induction of apoptosis in prostate cancer cells, and significant tumor growth inhibition in preclinical models, marking this compound as a compelling molecule for further development in the treatment of CRPC.

Introduction: The Challenge of CRPC and the Role of the Androgen Receptor

Prostate cancer is initially dependent on androgens for growth, and androgen deprivation therapy (ADT) is the standard of care. However, the disease often progresses to a more aggressive stage known as castration-resistant prostate cancer (CRPC), where the cancer continues to grow despite low levels of androgens[1]. A key driver of CRPC is the continued activity of the androgen receptor (AR), a ligand-activated nuclear transcription factor that regulates genes involved in cellular proliferation and survival[2].

Resistance to second-generation AR antagonists, such as enzalutamide, is a major obstacle. This resistance is often mediated by mechanisms that reactivate AR signaling, including the expression of constitutively active AR splice variants (AR-Vs), most notably AR-V7, which lacks the ligand-binding domain targeted by many current therapies[3][4]. Therefore, novel therapeutic strategies that can effectively inhibit both AR-FL and AR-Vs are urgently needed.

This compound is a novel bifunctional molecule designed to address this challenge. As a PROTAC, it offers a distinct mechanism of action compared to traditional inhibitors, actively triggering the degradation of the AR protein rather than simply blocking its activity[5].

This compound: A Novel AR-NTD PROTAC Degrader

This compound is a small molecule PROTAC developed by tethering an AR N-terminal domain (AR-NTD) antagonist, Ralaniten, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase[3][6]. This design allows this compound to act as a molecular bridge, bringing the AR protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome[5][6].

A critical feature of this compound is its ability to target the AR-NTD. This allows it to bind to and induce the degradation of both AR-FL and the AR-V7 splice variant, which retains the NTD[3][7]. This dual-targeting capability is a significant advantage for overcoming resistance in CRPC.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action for this compound follows the established paradigm for PROTACs. It involves the formation of a ternary complex and the subsequent degradation of the target protein.

BWA522_Mechanism cluster_cell Prostate Cancer Cell cluster_downstream Downstream Effects BWA522 This compound Ternary Ternary Complex (AR - this compound - E3) BWA522->Ternary Binds to AR-NTD BWA522_recycled BWA522_recycled AR AR Protein (AR-FL or AR-V7) AR->Ternary E3 CRBN E3 Ligase E3->Ternary Binds to CRBN Ligand Ternary->BWA522 Recycled Ub_AR Polyubiquitinated AR Ternary->Ub_AR Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_AR->Proteasome Targeted for Degradation Degradation AR Degradation & Peptide Fragments Proteasome->Degradation Suppression Suppression of AR Target Gene Expression Degradation->Suppression Apoptosis Induction of Apoptosis Suppression->Apoptosis

Caption: Mechanism of Action for this compound.

Preclinical Efficacy and Pharmacokinetic Data

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in relevant prostate cancer models. The quantitative data from these studies are summarized below.

Table 1: In Vitro Degradation and Potency
ParameterCell LineTargetValueReference
Degradation Efficiency VCaPAR-V777.3% at 1 µM[8]
Degradation Efficiency LNCaPAR-FL72.0% at 5 µM[8]
DC₅₀ (Degradation) LNCaPAR3.5 µM[3]
DC₅₀ (Degradation) VCaPARSub-micromolar[3]
Table 2: In Vivo Efficacy in Xenograft Model
ParameterModelDosingResultReference
Tumor Growth Inhibition (TGI) LNCaP Xenograft60 mg/kg, oral76%[3][7][9]
Table 3: Pharmacokinetic Profile
ParameterSpeciesValueReference
Oral Bioavailability Mice40.5%[3][7][9]
Oral Bioavailability Beagle Dogs69.3%[3][7][9]

These data highlight this compound's ability to effectively degrade both AR-FL and AR-V7 in vitro and translate this activity into significant tumor growth inhibition in vivo. Furthermore, its favorable oral bioavailability in two different species supports its potential for clinical development as an oral therapeutic.[3][7]

Experimental Methodologies

The following sections outline the probable methodologies used in the preclinical evaluation of this compound, based on standard practices in the field and details from the cited literature.

Cell Lines and Culture
  • LNCaP Cells: An androgen-sensitive human prostate adenocarcinoma cell line expressing AR-FL.

  • VCaP Cells: A human prostate cancer cell line that overexpresses both AR-FL and AR-V7.

  • Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

Western Blotting for AR Degradation

This assay is used to quantify the reduction in AR protein levels following treatment with this compound.

WB_Workflow start Seed LNCaP or VCaP cells treat Treat cells with varying concentrations of this compound start->treat lyse Lyse cells and collect protein lysates treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds Separate proteins by SDS-PAGE quantify->sds transfer Transfer proteins to a PVDF membrane sds->transfer block Block membrane to prevent non-specific antibody binding transfer->block probe Incubate with primary antibodies (anti-AR, anti-GAPDH) block->probe wash1 Wash probe->wash1 secondary Incubate with HRP-conjugated secondary antibodies wash1->secondary wash2 Wash secondary->wash2 detect Detect signal using chemiluminescence (ECL) wash2->detect analyze Analyze band intensity and normalize to loading control detect->analyze end Determine DC₅₀ analyze->end

Caption: General workflow for Western Blot analysis.

LNCaP Xenograft Mouse Model

This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., male BALB/c nude mice).

  • Tumor Implantation: LNCaP cells are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into vehicle control and treatment groups.

  • Dosing: this compound is administered orally at a specified dose (e.g., 60 mg/kg) and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study concludes when tumors in the control group reach a maximum allowed size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).

  • Calculation: Tumor Growth Inhibition (TGI) is calculated as a percentage based on the difference in tumor volume between the treated and vehicle groups.

Apoptosis Assay

The induction of apoptosis following AR degradation is a key downstream effect.[7]

  • Treatment: Prostate cancer cells are treated with this compound for a specified time (e.g., 24-72 hours).

  • Staining: Cells are stained with reagents such as Annexin V (to detect early apoptosis) and Propidium Iodide (PI, to detect late apoptosis/necrosis).

  • Analysis: The percentage of apoptotic cells is quantified using flow cytometry.

  • Confirmation: Apoptosis can be further confirmed by Western blotting for cleaved PARP or cleaved Caspase-3.

Future Directions and Conclusion

The preclinical data for this compound are highly encouraging. Its novel mechanism of targeting the AR-NTD to degrade both AR-FL and AR-V7 directly addresses a key mechanism of resistance in CRPC[3][7]. The compound's oral bioavailability and potent in vivo efficacy underscore its potential as a future therapeutic for advanced prostate cancer.[3][9]

While these findings are promising, it is important to note that this compound is currently in the preclinical stage of development.[3] Further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and toxicology profile. The progression of this compound into clinical trials will be a critical next step to determine its safety and efficacy in patients with CRPC.

References

Methodological & Application

BWA-522 In Vitro Cell-Based Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

BWA-522 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2][3][4][5] As a heterobifunctional molecule, this compound simultaneously binds to the N-terminal domain (NTD) of the Androgen Receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR, including both the full-length receptor (AR-FL) and its splice variants, such as AR-V7.[1][3][4] The degradation of AR leads to the suppression of downstream signaling pathways that are critical for the proliferation and survival of prostate cancer cells, ultimately resulting in apoptosis.[1][3][4]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, including its effects on cell viability, protein degradation, and induction of apoptosis.

Data Presentation

The following tables summarize representative quantitative data from in vitro assays with this compound.

Table 1: Cell Viability (IC50) of this compound in Prostate Cancer Cell Lines

Cell LineThis compound IC50 (µM)
LNCaP1.0 - 3.5
VCaP~5.6
CWR22Rv1~4.1

Table 2: Androgen Receptor Degradation (DC50) by this compound

Cell LineTarget ProteinThis compound DC50 (µM)
LNCaPAR-FL~3.5
VCaPAR-V7Sub-micromolar

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol describes the determination of the cytotoxic effects of this compound on prostate cancer cells using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, CWR22Rv1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells per well.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate for an appropriate duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.

  • CCK-8 Assay and Measurement:

    • After the incubation period, add 10 µL of the CCK-8 solution to each well.[6][7][8][9]

    • Incubate the plate for 1-4 hours at 37°C.[6][7][8][9]

    • Measure the absorbance at 450 nm using a microplate reader.[6][7][8][9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Androgen Receptor Degradation

This protocol outlines the procedure to assess the degradation of AR-FL and AR-V7 in prostate cancer cells treated with this compound.

Materials:

  • Prostate cancer cell lines

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AR, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[10]

    • Scrape the cells and collect the lysate.[10]

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.[10]

    • Collect the supernatant containing the protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[10][11]

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[11]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody against AR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the AR band intensity to the loading control and calculate the percentage of AR degradation relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in this compound-treated cells by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Prostate cancer cell lines

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound or DMSO for an appropriate time (e.g., 48 hours).

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash the cells twice with cold PBS.[12][13]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Mandatory Visualizations

BWA522_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Activation AR_ub Ubiquitinated AR AR_inactive->AR_active_cyto Conformational Change HSP HSP HSP->AR_inactive BWA522 This compound BWA522->AR_inactive Binds to AR-NTD E3_Ligase E3 Ubiquitin Ligase BWA522->E3_Ligase Recruits E3_Ligase->AR_ub Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Proteasome->AR_inactive Blocks AR Signaling & Induces Apoptosis ARE Androgen Response Element AR_active->ARE Binds AR_ub->Proteasome Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes AR_active_cyto->AR_active

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_viability Cell Viability cluster_degradation Protein Degradation cluster_apoptosis Apoptosis start Seed Prostate Cancer Cells (e.g., LNCaP, VCaP) treatment Treat with this compound (Dose-Response) start->treatment cck8 CCK-8 Assay treatment->cck8 lysis Cell Lysis & Protein Quantification treatment->lysis staining Annexin V/PI Staining treatment->staining readout_viability Measure Absorbance (450nm) cck8->readout_viability ic50 Calculate IC50 readout_viability->ic50 western Western Blot for AR & Loading Control lysis->western dc50 Calculate DC50 western->dc50 flow Flow Cytometry Analysis staining->flow quantification Quantify Apoptotic Cells flow->quantification

References

Application Notes and Protocols for BWA-522 in LNCaP and VCaP Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target the N-terminal domain (NTD) of the androgen receptor (AR).[1][2][3] This novel degrader effectively induces the degradation of both full-length AR (AR-FL) and its splice variants, notably AR-V7, which are critical drivers of prostate cancer progression and resistance to therapy.[1][2][3] These application notes provide detailed protocols for studying the effects of this compound in the androgen-sensitive LNCaP and the castration-resistant VCaP prostate cancer cell lines, along with key quantitative data to guide experimental design and interpretation.

Data Presentation

The following tables summarize the key in vitro effects of this compound on LNCaP and VCaP prostate cancer cell lines.

Table 1: Anti-proliferative Activity of this compound

Cell LineIC50 (µM)AssayDuration
LNCaP1.07CCK-86 days
VCaP5.59CCK-86 days

Data sourced from MedchemExpress, citing Zhang B, et al. J Med Chem. 2023.[2]

Table 2: Androgen Receptor Degradation Efficiency of this compound

Cell LineTarget ProteinConcentration (µM)Degradation Efficiency (%)
LNCaPAR-FL572.0
VCaPAR-V7177.3

Data sourced from MedchemExpress.[2]

Table 3: Androgen Receptor Degradation DC50 of this compound

Cell LineDC50 (µM)
LNCaP3.5
VCaPSub-micromolar

DC50 is the concentration required to induce 50% degradation of the target protein.[1]

Signaling Pathway

This compound functions as a PROTAC, bringing the androgen receptor into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR. This abrogates AR signaling, suppresses the expression of downstream target genes like PSA, and ultimately induces apoptosis in prostate cancer cells.[1][3]

BWA522_Mechanism cluster_cell Prostate Cancer Cell cluster_ternary Ternary Complex Formation BWA522 This compound AR AR-FL / AR-V7 (N-Terminal Domain) BWA522->AR Binds to AR-NTD E3 E3 Ubiquitin Ligase BWA522->E3 Recruits Proteasome Proteasome AR->Proteasome Targeted for Degradation Ub Ubiquitin E3->Ub Ub->AR Ubiquitination Degradation AR Degradation Proteasome->Degradation AR_downstream Downregulation of AR Target Genes (e.g., PSA, TMPRSS2, FKBP5) Degradation->AR_downstream Apoptosis Induction of Apoptosis AR_downstream->Apoptosis

This compound Mechanism of Action.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in LNCaP and VCaP cells.

Cell Proliferation (CCK-8) Assay

This protocol is for determining the anti-proliferative effects of this compound.

Materials:

  • LNCaP or VCaP cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

Procedure:

  • Cell Seeding:

    • Culture LNCaP or VCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and seed 5,000 cells per well in a 96-well plate in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

    • Replace the medium in each well with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay start Seed LNCaP/VCaP cells (5,000 cells/well) incubate1 Incubate 24h start->incubate1 treat Add this compound serial dilutions incubate1->treat incubate2 Incubate 6 days treat->incubate2 add_cck8 Add CCK-8 reagent incubate2->add_cck8 incubate3 Incubate 1-4h add_cck8->incubate3 read Measure Absorbance (450 nm) incubate3->read

Cell Viability Assay Workflow.
Western Blot Analysis for AR Degradation

This protocol details the detection of AR protein levels following this compound treatment.

Materials:

  • LNCaP or VCaP cells

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-AR-V7, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed 0.5-1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 1 µM for VCaP, 5 µM for LNCaP) or vehicle control for 24 hours.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer on ice for 30 minutes.

    • Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • LNCaP or VCaP cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound or vehicle control for a specified time (e.g., 48-72 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a potent degrader of both AR-FL and AR-V7, exhibiting significant anti-proliferative and pro-apoptotic activity in both androgen-sensitive and castration-resistant prostate cancer cell lines. The provided protocols offer a framework for researchers to further investigate the mechanism and efficacy of this compound, contributing to the development of novel therapies for prostate cancer.

References

Application Notes and Protocols for BWA-522 Xenograft Model Study in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing a xenograft model study in mice to evaluate the efficacy of BWA-522, a first-in-class oral PROTAC (Proteolysis Targeting Chimera) degrader of the Androgen Receptor (AR).

Introduction

This compound is a promising therapeutic agent for prostate cancer, including castration-resistant forms. It functions by targeting the N-terminal domain (NTD) of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7.[1][2] Unlike traditional inhibitors, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of the AR protein, leading to the suppression of downstream AR signaling and induction of apoptosis in prostate cancer cells.[3][4] Preclinical studies using LNCaP human prostate cancer cell line xenografts in mice have demonstrated significant tumor growth inhibition upon oral administration of this compound.[1][2]

Core Concepts and Signaling Pathway

This compound leverages the ubiquitin-proteasome system to eliminate AR protein. It is a heterobifunctional molecule with one end binding to the AR-NTD and the other end binding to the CRBN E3 ligase. This proximity induces the formation of a ternary complex, leading to the tagging of AR with ubiquitin chains and its degradation by the proteasome. The degradation of both AR-FL and AR-V7 is crucial for overcoming resistance to conventional anti-androgen therapies.

BWA522_Mechanism_of_Action cluster_cell Prostate Cancer Cell BWA522 This compound Ternary_Complex Ternary Complex (AR-BWA522-CRBN) BWA522->Ternary_Complex AR Androgen Receptor (AR-FL & AR-V7) AR->Ternary_Complex Downstream_Signaling AR Downstream Signaling AR->Downstream_Signaling Activates CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Degradation Ub_AR->Downstream_Signaling Inhibits Degraded_AR Proteasome->Degraded_AR Degraded_AR->Downstream_Signaling Inhibits Tumor_Growth Tumor Growth & Proliferation Downstream_Signaling->Tumor_Growth Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: this compound Mechanism of Action.

Quantitative Data Presentation

The following tables summarize representative data from a this compound LNCaP xenograft study.

Table 1: In Vivo Efficacy of this compound in LNCaP Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)
Vehicle Control-Oral GavageDaily0
This compound60Oral GavageDaily76[1][2]

Table 2: Pharmacokinetic Profile of this compound in Mice

CompoundDose (mg/kg)Administration RouteCmax (ng/mL)AUC (h*ng/mL)Oral Bioavailability (%)
This compound10Oral376594740.5[5]

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: LNCaP (human prostate adenocarcinoma).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[6]

  • Subculturing: Passage cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for detachment.[6]

  • Cell Preparation for Implantation:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and assess viability using a method like Trypan Blue exclusion (viability should be >90%).

    • Resuspend the cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel at a concentration of 1 x 10^7 cells/mL.[7][8]

Xenograft Model Establishment
  • Animal Model: Male athymic nude or NOD-SCID mice, 6-8 weeks old.

  • Implantation:

    • Anesthetize the mouse.

    • Shave and sterilize the right flank.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 million LNCaP cells) into the flank.[7]

  • Tumor Monitoring:

    • Monitor the animals for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

Study Design and Treatment
  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[7][9]

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution used to formulate this compound.

    • Group 2 (this compound): Administer this compound at a dose of 60 mg/kg.

  • Drug Formulation and Administration:

    • Formulate this compound in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80).

    • Administer the designated treatment orally once daily.

  • Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health and welfare daily.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

Data Analysis and Interpretation
  • Calculate the average tumor volume for each group at each measurement time point.

  • Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.

  • At the end of the study, tumors can be excised for further analysis, such as Western blotting to confirm AR degradation or immunohistochemistry.

Experimental Workflow Diagram

BWA522_Xenograft_Workflow Cell_Culture LNCaP Cell Culture (RPMI-1640 + 10% FBS) Cell_Harvest Cell Harvest & Viability Check (>90% viability) Cell_Culture->Cell_Harvest Cell_Suspension Prepare Cell Suspension (1x10^7 cells/mL in Matrigel) Cell_Harvest->Cell_Suspension Implantation Subcutaneous Implantation (1 million cells/mouse) Cell_Suspension->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers, 2-3x/week) Implantation->Tumor_Growth Randomization Randomization (Tumor Volume: 100-150 mm³) Tumor_Growth->Randomization Treatment Treatment Administration (Oral Gavage, Daily) Randomization->Treatment Monitoring Continued Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint Study Endpoint & Data Collection Monitoring->Endpoint Analysis Data Analysis (TGI, Statistics, Biomarkers) Endpoint->Analysis

Caption: this compound Xenograft Study Workflow.

References

Application Notes and Protocols for Detecting B-522-Mediated AR Degradation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR).[1][2][3] As a heterobifunctional molecule, this compound simultaneously binds to the N-terminal domain (NTD) of the AR and the E3 ubiquitin ligase cereblon (CRBN).[1][4] This induced proximity facilitates the ubiquitination of the AR, marking it for subsequent degradation by the 26S proteasome.[5][6] This mechanism of action makes this compound a promising therapeutic agent for prostate cancer, as it can effectively reduce the levels of both full-length AR (AR-FL) and AR splice variants (such as AR-V7) that are implicated in drug resistance.[1][2]

Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of a target protein in response to a compound like this compound. This document provides a detailed protocol for performing a Western blot to analyze the degradation of the androgen receptor mediated by this compound in a cellular context.

Signaling Pathway of this compound-Mediated AR Degradation

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule acts as a bridge, bringing the AR into close proximity with the E3 ubiquitin ligase cereblon. This ternary complex formation leads to the transfer of ubiquitin molecules to the AR. The polyubiquitinated AR is then recognized and degraded by the proteasome, resulting in a decrease in total AR protein levels within the cell.

BWA522_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation BWA522 This compound BWA522_bound This compound AR Androgen Receptor (AR) (AR-FL, AR-V7) AR_bound AR CRBN E3 Ligase (Cereblon) CRBN_bound Cereblon Proteasome 26S Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation Ub Ubiquitin Ub->CRBN_bound Activated by E1/E2 Enzymes BWA522_bound->AR_bound Binds to AR-NTD BWA522_bound->CRBN_bound Recruits AR_ub Polyubiquitinated AR AR_bound->AR_ub Polyubiquitination CRBN_bound->AR_bound Ubiquitin Transfer AR_ub->Proteasome Recognition Western_Blot_Workflow start Start cell_culture 1. Cell Culture and Treatment (e.g., LNCaP, VCaP cells) start->cell_culture lysis 2. Cell Lysis and Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-AR and Anti-Loading Control) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis and Quantification detection->analysis end End analysis->end

References

Application Notes and Protocols for BWA-522 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage and administration of BWA-522, a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). The information compiled herein, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing preclinical studies involving this compound for prostate cancer research.

Introduction

This compound is a potent degrader of both full-length androgen receptor (AR-FL) and its splice variants, notably AR-V7, which is associated with resistance to conventional anti-androgen therapies. By hijacking the ubiquitin-proteasome system, this compound targets the N-terminal domain (NTD) of the AR for degradation, leading to the suppression of AR downstream signaling and induction of apoptosis in prostate cancer cells. Its oral bioavailability makes it a promising candidate for clinical development.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Degradation of Androgen Receptor

Cell LineTarget ProteinThis compound Concentration (µM)Degradation Efficiency (%)
VCaPAR-V7177.3
LNCaPAR-FL572.0

Data from MedchemExpress highlighting the potent in vitro degradation capabilities of this compound in prostate cancer cell lines.[3]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationDose (mg/kg)Oral Bioavailability (%)
MiceOralNot Specified40.5
Beagle DogsOralNot Specified69.3

Pharmacokinetic data demonstrating the oral bioavailability of this compound in two different preclinical species.[1][2]

Table 3: In Vivo Efficacy of this compound in LNCaP Xenograft Model

Animal ModelTreatmentDose (mg/kg)Route of AdministrationTumor Growth Inhibition (TGI) (%)
LNCaP XenograftThis compound60Oral76

In vivo efficacy data from a study in an LNCaP xenograft mouse model, a standard model for prostate cancer research.[1][2]

Experimental Protocols

Protocol 1: In Vitro Androgen Receptor Degradation Assay

This protocol outlines the methodology to assess the in vitro degradation of AR-FL and AR-V7 by this compound in prostate cancer cell lines.

1. Cell Culture and Treatment:

  • Culture LNCaP or VCaP cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) to 70-80% confluency.
  • Treat cells with varying concentrations of this compound (e.g., 1 µM and 5 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blot Analysis:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against AR (for AR-FL) and AR-V7 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) for normalization.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
  • Quantify band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.[4][5]

Protocol 2: LNCaP Xenograft Model for In Vivo Efficacy Study

This protocol describes the establishment of an LNCaP xenograft model and subsequent treatment with this compound to evaluate its anti-tumor efficacy.

1. Animal Model:

  • Use male immunodeficient mice (e.g., NOD-SCID or NSG mice), typically 6-8 weeks old.

2. Cell Implantation:

  • Subcutaneously inject a suspension of LNCaP cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

3. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

4. Treatment Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  • Prepare the this compound formulation for oral administration. While the specific vehicle for the published this compound studies is not detailed, a common vehicle for oral gavage of small molecules in preclinical studies is a suspension in a solution such as 0.5% methylcellulose in water.
  • Administer this compound orally at the desired dose (e.g., 60 mg/kg) according to the planned schedule (e.g., daily). The control group should receive the vehicle only.

5. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blot to confirm AR degradation).
  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualizations

Androgen Receptor Signaling Pathway and this compound Mechanism of Action

Caption: Mechanism of this compound-mediated AR degradation.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start cell_culture LNCaP Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision and Analysis (Weight, IHC, Western Blot) endpoint->analysis data_analysis Data Analysis (TGI) analysis->data_analysis end End data_analysis->end

Caption: Workflow for LNCaP xenograft efficacy study.

References

Application Notes and Protocols for Cell Viability Assessment of BWA-522 using MTT and XTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3][4] It targets the N-terminal domain (NTD) of the AR, leading to the degradation of both full-length AR (AR-FL) and its splice variants, such as AR-V7.[1][2][3] This mechanism of action makes this compound a promising therapeutic agent for the treatment of prostate cancer, including castration-resistant forms. By inducing apoptosis and inhibiting tumor growth, this compound has demonstrated potent anti-cancer activity in various prostate cancer cell lines.[1][2][3]

These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on prostate cancer cell lines using two common colorimetric cell viability assays: MTT and XTT.

Mechanism of Action of this compound

This compound functions as a PROTAC, a bifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, in this case, the androgen receptor. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[5] By eliminating both AR-FL and AR-V7, this compound effectively shuts down androgen signaling pathways that are crucial for the growth and survival of prostate cancer cells.[2][6]

BWA522_Mechanism cluster_cell Prostate Cancer Cell cluster_ternary Ternary Complex Formation BWA522 This compound AR Androgen Receptor (AR-FL, AR-V7) BWA522->AR Binds to AR-NTD E3 E3 Ubiquitin Ligase BWA522->E3 Recruits E3 Ligase Proteasome Proteasome AR->Proteasome Targeting Ub Ubiquitin Ub->AR Ubiquitination Degradation AR Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Leads to

Mechanism of action of this compound as an AR PROTAC degrader.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound in various prostate cancer cell lines. The IC50 values were determined using a CCK-8 assay after a 6-day incubation period.

Cell LineDescriptionThis compound IC50 (µM)
LNCaPAndrogen-sensitive human prostate adenocarcinoma1.07
VCaPAndrogen-sensitive, expresses high levels of wild-type AR5.59
CWR22Rv1 (22Rv1)Enzalutamide-resistant, expresses AR-FL and AR-V74.08

Data sourced from MedchemExpress and is based on a CCK-8 assay.[1]

Experimental Protocols

Prior to conducting the cell viability assays, it is crucial to optimize cell seeding density to ensure that the cells are in the logarithmic growth phase during the experiment.

Preparation of this compound Stock Solution
  • Solubility: this compound is soluble in DMSO.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1][7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound stock solution (in DMSO)

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well for LNCaP) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

The XTT assay is another tetrazolium-based colorimetric assay. Unlike MTT, the formazan product of XTT is soluble in water, which simplifies the protocol by eliminating the formazan solubilization step.[6]

Materials:

  • This compound stock solution (in DMSO)

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - phenazine methosulfate)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (a common ratio is 50:1).[6]

    • After the desired this compound treatment period, add 50 µL of the XTT working solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis:

    • Follow step 6 of the MTT assay protocol to analyze the data and determine the IC50 value.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_mtt MTT Assay cluster_xtt XTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_bwa Prepare this compound Dilutions add_bwa Add this compound Dilutions prep_bwa->add_bwa incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h incubate_24h->add_bwa incubate_treat Incubate (Treatment Period) add_bwa->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt add_xtt Add XTT Working Solution incubate_treat->add_xtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance solubilize->read_abs incubate_xtt Incubate 2-4h add_xtt->incubate_xtt incubate_xtt->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability plot_ic50 Plot Dose-Response Curve (IC50) calc_viability->plot_ic50

Experimental workflow for MTT/XTT cell viability assays.

References

Application Notes: Immunoprecipitation of BWA-522-Induced Androgen Receptor Ubiquitination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation of the Androgen Receptor (AR) to study its ubiquitination induced by the PROTAC (Proteolysis Targeting Chimera) molecule, BWA-522. This protocol is intended for use by researchers in oncology, drug discovery, and cell biology.

Introduction

This compound is a first-in-class, orally bioavailable PROTAC designed to target the N-terminal domain (NTD) of the Androgen Receptor.[1][2][3] Unlike traditional inhibitors, this compound functions by recruiting an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] Specifically, this compound utilizes the Cereblon (CRBN) E3 ligase to induce this degradation.[6] This mechanism of action makes this compound a promising therapeutic agent for prostate cancer, including castration-resistant forms, by eliminating both full-length AR (AR-FL) and its splice variants (e.g., AR-V7).[1][2][7]

Immunoprecipitation (IP) is a robust technique to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody.[8] By subsequently performing a Western blot for ubiquitin, this method can be adapted to specifically study the ubiquitination status of a target protein. This protocol outlines the necessary steps to perform an immunoprecipitation experiment to detect this compound-induced ubiquitination of the Androgen Receptor in prostate cancer cell lines.

Data Presentation

The efficacy of this compound in inducing the degradation of the Androgen Receptor has been quantified in various prostate cancer cell lines. The following table summarizes key quantitative data from published studies.

Cell LineTarget ProteinThis compound ConcentrationDegradation EfficiencyDC₅₀ (Degradation Concentration 50%)Reference
VCaPAR-V71 µM77.3%Sub-micromolar[7],[2]
LNCaPAR-FL5 µM72.0%3.5 µM[7],[2]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.

BWA522_Signaling_Pathway BWA522 This compound Ternary Ternary Complex (AR-BWA522-CRBN) BWA522->Ternary Binds to AR & CRBN AR Androgen Receptor (AR-FL, AR-V7) AR->Ternary CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Ub_AR Ubiquitinated AR Ternary->Ub_AR Promotes Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation

This compound Mechanism of Action

IP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis start Prostate Cancer Cells (e.g., LNCaP, VCaP) treatment Treat with this compound and Proteasome Inhibitor (MG132) start->treatment lysis Lyse cells in denaturing buffer to release proteins treatment->lysis preclear Pre-clear lysate with Protein A/G beads lysis->preclear ip Incubate with anti-AR antibody preclear->ip capture Capture immune complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binding capture->wash elute Elute proteins from beads wash->elute western Western Blot with anti-Ubiquitin and anti-AR antibodies elute->western

Immunoprecipitation Workflow

Experimental Protocol: Immunoprecipitation of Ubiquitinated Androgen Receptor

This protocol is optimized for detecting the ubiquitination of endogenous AR in prostate cancer cell lines following treatment with this compound.

Materials and Reagents
  • Cell Lines: LNCaP or VCaP prostate cancer cells

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO

  • Proteasome Inhibitor: MG132 (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold

  • Denaturing Lysis Buffer: 1% SDS, 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, supplemented with Protease Inhibitor Cocktail and 10 mM N-ethylmaleimide (NEM, a deubiquitinase inhibitor) immediately before use.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with Protease Inhibitor Cocktail and 10 mM NEM immediately before use.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS

  • Primary Antibodies:

    • Anti-Androgen Receptor antibody (for immunoprecipitation and Western blot)

    • Anti-Ubiquitin antibody (for Western blot)

  • Isotype Control: Rabbit or Mouse IgG

  • Protein A/G Magnetic Beads

  • 2x Laemmli Sample Buffer

Procedure
  • Cell Culture and Treatment:

    • Plate LNCaP or VCaP cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 1-5 µM) for a specified time (e.g., 4-8 hours).

    • In the final 4-6 hours of this compound treatment, add a proteasome inhibitor such as MG132 (10 µM) to the culture medium. This will lead to the accumulation of ubiquitinated proteins.

    • Include a vehicle-treated (DMSO) control group.

  • Cell Lysis under Denaturing Conditions:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate with Denaturing Lysis Buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Boil the lysate at 95°C for 10 minutes to denature proteins and disrupt protein-protein interactions.[9]

    • Shear the DNA by sonicating the lysate briefly.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Lysate Dilution and Pre-Clearing:

    • Dilute the denatured lysate 1:10 with Dilution Buffer to reduce the SDS concentration to 0.1%.[9]

    • Determine the protein concentration of the lysate using a BCA assay.

    • Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads to 1 mg of total protein and incubating on a rotator for 1 hour at 4°C.

    • Place the tubes on a magnetic rack and collect the supernatant (pre-cleared lysate).

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of the anti-AR primary antibody.

    • For a negative control, add the same amount of isotype control IgG to a separate tube of pre-cleared lysate.

    • Incubate the lysate-antibody mixture on a rotator overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30 µL of Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate on a rotator at 4°C for 2-4 hours.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

    • Repeat the wash step three more times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 40 µL of 2x Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 10 minutes to elute and denature the proteins.

    • Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-Ubiquitin antibody to detect the ubiquitinated AR, which will appear as a high molecular weight smear.

    • The membrane can be stripped and re-probed with an anti-AR antibody to confirm the successful immunoprecipitation of the Androgen Receptor.

Troubleshooting

  • Low signal of ubiquitinated AR: Optimize the duration and concentration of this compound and MG132 treatment. Ensure that a deubiquitinase inhibitor (NEM) is included in the lysis and dilution buffers.

  • High background: Increase the number of washes or the stringency of the wash buffer. Ensure proper pre-clearing of the lysate.

  • No AR immunoprecipitated: Confirm the efficacy of the anti-AR antibody for immunoprecipitation. Ensure complete cell lysis.

By following this detailed protocol, researchers can effectively investigate the this compound-induced ubiquitination of the Androgen Receptor, providing valuable insights into its mechanism of action and potential as a therapeutic agent.

References

In Vivo Efficacy Study Design for B-522 in Prostate Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1] It targets the N-terminal domain of AR, leading to the degradation of both full-length AR (AR-FL) and its splice variants, such as AR-V7.[1][2] This mechanism overcomes a key resistance pathway in castration-resistant prostate cancer (CRPC). In preclinical studies, this compound has demonstrated potent degradation of AR and its variants, suppression of downstream AR signaling, and induction of apoptosis in prostate cancer cells.[1][3][4] Notably, in an LNCaP xenograft model, oral administration of this compound resulted in 76% tumor growth inhibition, highlighting its potential as a therapeutic agent for prostate cancer.[1][2][3][4]

These application notes provide a detailed protocol for an in vivo efficacy study of this compound in a subcutaneous LNCaP prostate cancer xenograft model.

Mechanism of Action of this compound

This compound functions as a heterobifunctional molecule. One end binds to the N-terminal domain of the Androgen Receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome. The degradation of AR and its splice variants disrupts the downstream signaling pathways that drive prostate cancer cell proliferation and survival.

BWA522 This compound Ternary Ternary Complex (AR - this compound - E3) BWA522->Ternary Binds AR Androgen Receptor (AR-FL, AR-V7) AR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Induces Proteasome Proteasome Ub->Proteasome Targets for Degradation AR Degradation Proteasome->Degradation Mediates Downstream Suppression of AR Target Genes (e.g., PSA, TMPRSS2) Degradation->Downstream Leads to Apoptosis Tumor Growth Inhibition & Apoptosis Downstream->Apoptosis

This compound Mechanism of Action.

Experimental Design and Protocols

This study is designed to evaluate the in vivo efficacy of this compound in an LNCaP subcutaneous xenograft mouse model.

Study Outline

cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase CellCulture LNCaP Cell Culture Xenograft Subcutaneous Implantation of LNCaP cells in immunocompromised mice CellCulture->Xenograft TumorGrowth Tumor Growth Monitoring (to 100-150 mm³) Xenograft->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Daily Oral Gavage (28 days) Randomization->Dosing Monitoring Tumor Volume and Body Weight Measurement (2-3 times/week) Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint TumorHarvest Tumor Excision and Tissue Processing Endpoint->TumorHarvest PD_Analysis Pharmacodynamic Analysis (Western Blot, IHC) TumorHarvest->PD_Analysis

In Vivo Efficacy Study Workflow.
Key Quantitative Data

ParameterDescription
Animal Model Male athymic nude mice, 6-8 weeks old
Cell Line LNCaP (human prostate adenocarcinoma)
Cell Inoculum 1 x 10^6 LNCaP cells in 150 µL of a 1:1 mixture of PBS and Matrigel
Tumor Implantation Subcutaneous, right flank
Tumor Volume for Randomization 100-150 mm³
Treatment Groups 1. Vehicle Control (Oral Gavage) 2. This compound (60 mg/kg, Oral Gavage) 3. Positive Control: Enzalutamide (10 mg/kg, Oral Gavage)
Dosing Schedule Once daily for 28 days
Primary Endpoint Tumor Growth Inhibition (TGI)
Secondary Endpoints Body weight changes, Pharmacodynamic markers in tumor tissue

Detailed Experimental Protocols

LNCaP Xenograft Model Establishment

Materials:

  • LNCaP cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS

  • Male athymic nude mice (6-8 weeks old)

Protocol:

  • Culture LNCaP cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.

  • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Wash cells with sterile PBS and perform a cell count. Ensure cell viability is >95%.

  • Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 1 x 10^6 cells per 150 µL. Keep the cell suspension on ice.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Subcutaneously inject 150 µL of the cell suspension into the right flank of each mouse.

  • Monitor mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • When the average tumor volume reaches 100-150 mm³, randomize the mice into the treatment groups.

Formulation and Administration of this compound

Materials:

  • This compound

  • Enzalutamide

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline - Note: This is a standard vehicle and may require optimization for this compound)

  • Oral gavage needles

Protocol:

  • On each day of dosing, prepare a fresh formulation of this compound and Enzalutamide in the vehicle at the desired concentrations.

  • Administer the respective formulations or vehicle control to the mice via oral gavage once daily for 28 consecutive days. The volume of administration should be based on the average body weight of the mice (typically 100-200 µL).

Efficacy and Toxicity Monitoring

Protocol:

  • Measure the tumor volume and body weight of each mouse 2-3 times per week throughout the study.

  • Monitor the general health of the animals daily for any signs of toxicity.

  • At the end of the 28-day treatment period, euthanize the mice.

  • Excise the tumors, weigh them, and divide them for pharmacodynamic analysis (one part snap-frozen in liquid nitrogen for Western blot, and the other fixed in 10% neutral buffered formalin for immunohistochemistry).

Data Analysis
  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

  • Plot the mean tumor volume ± SEM and mean body weight ± SEM for each group over time.

Pharmacodynamic Analysis: Western Blot

Protocol:

  • Homogenize the snap-frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against AR, PSA, and TMPRSS2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

Pharmacodynamic Analysis: Immunohistochemistry (IHC)

Protocol:

  • Process the formalin-fixed tumor tissues into paraffin-embedded blocks and cut 4-5 µm sections.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform heat-induced epitope retrieval (e.g., using a citrate buffer, pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate the sections with primary antibodies against AR and Ki-67 overnight at 4°C.

  • Incubate with an HRP-conjugated secondary antibody.

  • Develop the signal with a DAB substrate and counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Analyze the slides under a microscope to assess the expression and localization of AR and the proliferation index (Ki-67 staining).

References

Application Notes and Protocols for BWA-522 Target Engagement Assay in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3][4] It uniquely targets the N-terminal domain (NTD) of AR, leading to the degradation of both full-length AR (AR-FL) and its constitutively active splice variants, such as AR-V7, which are implicated in the development of castration-resistant prostate cancer (CRPC).[1][2][3] Verifying the direct interaction of this compound with AR in a cellular context is crucial for understanding its mechanism of action and for the development of more effective therapeutics. These application notes provide detailed protocols for assessing the target engagement of this compound in live cells using two robust methods: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

Principle of this compound Action

This compound is a heterobifunctional molecule. One end binds to the N-terminal domain of the Androgen Receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome.[5] This targeted protein degradation approach overcomes the limitations of traditional AR inhibitors, particularly in the context of resistance mechanisms involving AR splice variants that lack the ligand-binding domain.

BWA522_Mechanism cluster_cell Live Cell BWA522 This compound Ternary_Complex Ternary Complex (AR-BWA-522-E3) BWA522->Ternary_Complex Binds to AR-NTD & E3 Ligase AR_NTD Androgen Receptor (AR-NTD) AR_NTD->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Targeting Degradation Proteasome->Degradation Degradation

This compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activity of this compound.

Cell LineAR StatusThis compound Degradation Efficiency (DC50)Reference
VCaPAR-V7, AR-FL77.3% at 1 µM (sub-micromolar DC50)[1][2]
LNCaPAR-FL72.0% at 5 µM (DC50 = 3.5 µM)[1][2]
In Vivo ModelTreatmentOutcomeReference
LNCaP Xenograft60 mg/kg, oral administration76% Tumor Growth Inhibition (TGI)[1][2][3][4]
Mouse PharmacokineticsOral administration40.5% bioavailability[2][3][4]
Beagle Dog PharmacokineticsOral administration69.3% bioavailability[2][3][4]

Experimental Protocols

Protocol 1: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[6][7] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

NanoBRET_Workflow start Start step1 Transfect cells with AR-NanoLuc® fusion vector start->step1 step2 Plate cells in assay plate step1->step2 step3 Prepare serial dilutions of this compound step2->step3 step4 Add this compound and fluorescent tracer to cells step3->step4 step5 Incubate at 37°C step4->step5 step6 Add Nano-Glo® Substrate step5->step6 step7 Measure Donor (460nm) and Acceptor (610nm) signals step6->step7 step8 Calculate NanoBRET™ ratio and determine IC50 step7->step8 end End step8->end

NanoBRET™ Assay Workflow

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Plasmid encoding AR-NTD fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Fluorescent tracer for AR-NTD (requires custom synthesis or screening)

  • This compound

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well or 384-well assay plates

  • Plate reader capable of measuring luminescence at two wavelengths

Procedure:

  • Cell Preparation:

    • Transfect the chosen prostate cancer cell line with the AR-NTD-NanoLuc® fusion plasmid.

    • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM®.

    • Plate the cells in the assay plate at a predetermined optimal density.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Add the diluted this compound or vehicle control to the wells.

    • Prepare the fluorescent tracer solution in Opti-MEM® at its predetermined optimal concentration.

    • Add the tracer to all wells.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate on a luminometer, measuring the donor emission (e.g., 460nm) and the acceptor emission (e.g., 610nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in live cells or cell lysates.[8][9] The binding of this compound to the Androgen Receptor is expected to increase its melting temperature (Tm).

CETSA_Workflow start Start step1 Treat cells with this compound or vehicle control start->step1 step2 Heat cell suspension across a temperature gradient step1->step2 step3 Lyse cells step2->step3 step4 Separate soluble and aggregated protein fractions step3->step4 step5 Quantify soluble AR protein (e.g., Western Blot, ELISA) step4->step5 step6 Plot soluble AR vs. temperature to determine melting curve step5->step6 end End step6->end

CETSA Workflow

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well plates

  • Thermal cycler or heating block

  • Centrifuge

  • Reagents for protein quantification (e.g., anti-AR antibody for Western blotting)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with this compound at various concentrations or with a vehicle control for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble Androgen Receptor in each sample using a suitable method such as Western blotting or an ELISA.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble AR as a function of temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm).

    • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Conclusion

The NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay are powerful methods to confirm the direct binding of this compound to the Androgen Receptor in live cells. The NanoBRET™ assay offers a high-throughput, quantitative measure of target affinity, while CETSA provides a label-free method to assess target stabilization. Utilizing these assays will provide critical data for the preclinical evaluation of this compound and other AR-targeting PROTACs, ultimately guiding the development of more effective therapies for prostate cancer.

References

BWA-522: Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of BWA-522, a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). The following protocols are based on preclinical studies and are intended to guide researchers in the evaluation of this compound.

Overview of this compound

This compound is a potent and selective degrader of both full-length androgen receptor (AR-FL) and its splice variants, including AR-V7, which is often implicated in resistance to antiandrogen therapies. By targeting the N-terminal domain (NTD) of the AR, this compound offers a novel mechanism to overcome resistance. It operates as a PROTAC, creating a ternary complex between the AR, an E3 ubiquitin ligase (specifically cereblon), and itself, leading to the ubiquitination and subsequent proteasomal degradation of the AR.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key in vivo pharmacokinetic and in vitro/in vivo pharmacodynamic parameters of this compound.

Table 1: In Vivo Pharmacokinetic Parameters of this compound
ParameterMouseBeagle Dog
Dose 10 mg/kg (p.o.)5 mg/kg (p.o.)
Cmax 376 ng/mLNot Reported
AUC 5947 h·ng/mLNot Reported
Oral Bioavailability (F) 40.5%[1][2][3][4]69.3%[1][2][3][4]
Table 2: In Vitro and In Vivo Pharmacodynamic Profile of this compound
ParameterCell Line / ModelValue
AR-FL Degradation LNCaP cells72.0% at 5 µM[5]
VCaP cells52.4% at 1 µM; 73.1% at 5 µM[4]
AR-V7 Degradation VCaP cells77.3% at 1 µM; 84.6% at 5 µM[4][5]
DC50 (AR Degradation) LNCaP cells3.5 µM[2]
VCaP cellsSub-micromolar[2]
Antiproliferative Activity (IC50) VCaP cells5.59 µM (6-day incubation)
In Vivo Efficacy LNCaP Xenograft Model76% Tumor Growth Inhibition (TGI) at 60 mg/kg (p.o.)[1][2][3][5]

Signaling Pathway and Mechanism of Action

This compound induces the degradation of the androgen receptor through the ubiquitin-proteasome system. The diagram below illustrates this mechanism.

BWA522_Mechanism Mechanism of Action of this compound cluster_cell Prostate Cancer Cell cluster_ternary Ternary Complex Formation BWA522 This compound AR Androgen Receptor (AR-FL/AR-V7) BWA522->AR Binds to AR-NTD E3 Cereblon (E3 Ligase) BWA522->E3 Recruits E3 Ligase Ub_AR Polyubiquitinated AR AR->Ub_AR E3->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Downstream Suppression of AR Downstream Gene Expression Degraded_AR->Downstream Apoptosis Induction of Apoptosis Downstream->Apoptosis TumorGrowth Inhibition of Tumor Growth Apoptosis->TumorGrowth

Caption: Mechanism of this compound induced AR degradation.

Experimental Protocols

In Vivo Pharmacokinetic Analysis

This protocol describes the procedure for determining the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male BALB/c mice (6-8 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.

  • Dosing: Prepare a suspension of this compound in the vehicle at the desired concentration. Administer a single oral dose (e.g., 10 mg/kg) to a cohort of mice via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer blood samples into EDTA-coated tubes and centrifuge at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.

PK_Workflow Pharmacokinetic Study Workflow start Start dosing Oral Dosing of this compound to Mice start->dosing sampling Serial Blood Sampling dosing->sampling plasma Plasma Separation (Centrifugation) sampling->plasma analysis LC-MS/MS Analysis plasma->analysis calculation PK Parameter Calculation (Cmax, AUC, etc.) analysis->calculation end End calculation->end

Caption: Workflow for in vivo pharmacokinetic analysis.

In Vitro Androgen Receptor Degradation Assay (Western Blot)

This protocol details the assessment of this compound's ability to degrade AR in prostate cancer cell lines.

Materials:

  • LNCaP or VCaP cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-AR, anti-AR-V7, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed LNCaP or VCaP cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control (GAPDH or β-actin) to determine the percentage of AR degradation.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • 96-well plates

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plates for the desired period (e.g., 6 days).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the cell viability against the compound concentration.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines the evaluation of this compound's antitumor activity in a mouse xenograft model.

Materials:

  • Male immunodeficient mice (e.g., BALB/c nude)

  • LNCaP cells

  • Matrigel

  • This compound

  • Vehicle

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Dosing: Administer this compound (e.g., 60 mg/kg) or vehicle orally to the respective groups daily.

  • Tumor Measurement: Measure tumor volume with calipers every few days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for AR levels).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.

PK_PD_Relationship PK/PD Relationship of this compound PK Pharmacokinetics (Oral Bioavailability, Cmax, AUC) PD_in_vivo In Vivo Pharmacodynamics (Tumor AR Degradation) PK->PD_in_vivo Drug Exposure at Tumor Site PD_in_vitro In Vitro Pharmacodynamics (AR Degradation, Cell Viability) PD_in_vitro->PD_in_vivo Translates to Efficacy In Vivo Efficacy (Tumor Growth Inhibition) PD_in_vivo->Efficacy Leads to

Caption: Logical relationship between PK, PD, and efficacy.

References

Troubleshooting & Optimization

BWA-522 Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the experimental compound BWA-522.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 measurements for this compound across different experimental runs. What could be the cause?

A1: Inconsistent IC50 values can stem from several factors. Common sources of variability include:

  • Cell Passage Number: Using cells with high passage numbers can lead to phenotypic drift and altered drug sensitivity. It is recommended to use cells within a consistent and low passage range for all experiments.

  • Reagent Preparation: Ensure that this compound stock solutions are prepared fresh and that serial dilutions are accurate. Inconsistent compound concentration is a primary source of variability.

  • Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact results. Optimize and maintain a consistent seeding density for your specific cell line.

  • Assay Incubation Times: Adhere strictly to the recommended incubation times for both the compound treatment and the assay reagents.

Q2: Our luminescence-based cell viability assay is showing a high background signal, which is narrowing our assay window. How can we reduce this?

A2: A high background signal in luminescence assays can be due to several factors:

  • Reagent Contamination: Ensure that all reagents, media, and buffers are free from microbial contamination, which can interfere with the assay chemistry.

  • Incomplete Cell Lysis: If the assay reagent volume is insufficient or incubation time is too short, incomplete cell lysis can lead to a high background. Ensure proper mixing and adherence to protocol-specified volumes and times.

  • Assay Plate Issues: The type of microplate used can affect the signal. Use opaque-walled plates recommended for luminescence assays to minimize well-to-well crosstalk.

Q3: We are noticing a significant decrease in cell viability in our vehicle-treated control wells. What is the likely cause?

A3: Poor cell health in control wells can compromise the entire experiment. Potential causes include:

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the vehicle in the culture medium does not exceed 0.1-0.5%, depending on the cell line's sensitivity.

  • Suboptimal Culture Conditions: Check that your incubator's CO2 levels, temperature, and humidity are optimal for your cell line.

  • Contamination: Test your cell cultures for common contaminants like mycoplasma, which can affect cell health and proliferation.

Troubleshooting Workflow

Below is a systematic workflow for troubleshooting inconsistent IC50 results.

G start Start: Inconsistent IC50 Results check_passage Verify Cell Passage Number (Is it low and consistent?) start->check_passage check_reagents Prepare Fresh this compound Stock and Serial Dilutions check_passage->check_reagents Yes rerun_exp Re-run Experiment check_passage->rerun_exp No, Corrected check_density Confirm Cell Seeding Density (Is it consistent?) check_reagents->check_density Done check_incubation Standardize Incubation Times (Compound and Assay) check_density->check_incubation Yes check_density->rerun_exp No, Corrected check_incubation->rerun_exp Done end End: Consistent IC50 Results rerun_exp->end G cluster_0 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation BWA522 This compound BWA522->MEK G start 1. Seed Cells step2 2. Incubate Overnight (Allow attachment) start->step2 step3 3. Prepare this compound Serial Dilutions (in appropriate vehicle) step2->step3 step4 4. Treat Cells with this compound (and vehicle control) step3->step4 step5 5. Incubate for 72 Hours step4->step5 step6 6. Add Luminescence Reagent (e.g., CellTiter-Glo®) step5->step6 step7 7. Incubate and Mix (Lyse cells) step6->step7 end 8. Read Luminescence step7->end

BWA-522 In Vitro Degradation Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the in vitro degradation efficiency of BWA-522. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for working with this potent Androgen Receptor (AR) PROTAC degrader.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with this compound.

Q1: My this compound treatment is not resulting in Androgen Receptor (AR) degradation. What are the potential causes and troubleshooting steps?

A1: Lack of AR degradation is a common issue that can be addressed systematically. Here’s a workflow to diagnose the problem:

  • Confirm Experimental Controls:

    • Vehicle Control (e.g., DMSO): Ensure the solvent used to dissolve this compound does not affect AR levels.

    • Positive Control Degrader: Use a known AR degrader to confirm that your experimental setup (cell line, reagents, detection method) is capable of measuring degradation.

    • Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should rescue AR from degradation, confirming that the degradation is proteasome-dependent.[1] If AR levels are not restored, the issue may not be with the degradation machinery.

  • Verify Compound Integrity and Activity:

    • Compound Stability: Ensure this compound has been stored correctly (at -80°C for long-term storage and -20°C for short-term) and has not undergone multiple freeze-thaw cycles.[2]

    • Cell Permeability: While this compound is orally bioavailable, poor cell permeability can be a factor in some cell lines.[3] Consider using permeability assays if this is a concern.

  • Optimize Experimental Conditions:

    • Cell Line Specifics: Confirm that your chosen cell line expresses AR. AR expression levels can vary, impacting the observable degradation.

    • Treatment Duration and Concentration: Degradation is time and concentration-dependent. Perform a time-course experiment (e.g., 6, 12, 24 hours) and a dose-response experiment (e.g., nanomolar to low micromolar range) to identify the optimal conditions.

  • Investigate the Mechanism of Action:

    • Ternary Complex Formation: Successful degradation relies on the formation of a stable ternary complex between AR, this compound, and the E3 ligase.[3] If direct degradation fails, consider biophysical assays like co-immunoprecipitation to verify complex formation.

Q2: I am observing a "hook effect" with high concentrations of this compound, where degradation efficiency decreases. Why does this happen and how can I avoid it?

A2: The "hook effect" is a known phenomenon for PROTACs.[1][3] It occurs at high concentrations where this compound is more likely to form binary complexes (this compound-AR or this compound-E3 ligase) rather than the productive ternary complex required for degradation.[1][3]

  • How to Mitigate the Hook Effect:

    • Perform a Wide Dose-Response Analysis: This will help identify the optimal concentration for maximal degradation and reveal the bell-shaped curve characteristic of the hook effect.[1][3]

    • Use Lower Concentrations: The optimal degradation efficiency for this compound is typically in the sub-micromolar to low micromolar range.

Q3: How do I accurately measure the degradation efficiency of this compound?

A3: The efficiency of this compound is typically quantified by two key parameters:

  • DC50: The concentration of this compound that results in 50% degradation of the target protein (AR).[1]

  • Dmax: The maximum percentage of protein degradation observed.[1]

These values are determined by performing a dose-response experiment and quantifying AR levels, most commonly by Western Blot.[1]

Q4: What are the expected DC50 and Dmax values for this compound in common prostate cancer cell lines?

A4: The degradation efficiency of this compound can vary between cell lines. Published data provides some expected ranges:

  • VCaP cells: this compound has a sub-micromolar DC50 value.[4] Degradation of AR-V7 has been observed at 77.3% with 1 µM of this compound.[2]

  • LNCaP cells: The DC50 for AR degradation is approximately 3.5 µM.[4] Degradation of full-length AR (AR-FL) has been observed at 72.0% with 5 µM of this compound.[2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in prostate cancer cell lines.

Table 1: this compound Androgen Receptor Degradation Efficiency

Cell LineTarget ProteinThis compound Concentration (µM)Degradation (%)
VCaPAR-V7177.3
LNCaPAR-FL572.0
VCaPARSub-micromolar DC5050
LNCaPAR3.5 (DC50)50

Data sourced from MedchemExpress and ResearchGate.[2][4]

Table 2: this compound Anti-proliferative Activity (Cell Viability)

Cell LineIC50 (µM)Incubation Time
LNCaP2.856 days
VCaP5.596 days

Data sourced from MedchemExpress.[2]

Experimental Protocols

Protocol 1: Western Blot Analysis for Androgen Receptor Degradation

This protocol details the quantification of AR protein levels following this compound treatment.

  • Cell Culture and Treatment:

    • Seed prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and culture until they reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

    • Denature samples by boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for AR overnight at 4°C.

    • Use a primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize AR levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell proliferation and viability.

  • Cell Seeding:

    • Seed prostate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound or a vehicle control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 6 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

This compound Mechanism of Action

BWA522_Mechanism cluster_cell Cellular Environment BWA522 This compound (PROTAC) TernaryComplex Ternary Complex (AR-BWA522-E3) BWA522->TernaryComplex Binds AR Androgen Receptor (AR-FL/AR-V7) AR->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruited Ub_AR Ubiquitinated AR TernaryComplex->Ub_AR Induces Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Targeted for Degradation Degradation AR Degradation Proteasome->Degradation Mediates

Caption: this compound forms a ternary complex with AR and an E3 ligase, leading to AR ubiquitination and proteasomal degradation.

Troubleshooting Workflow for Lack of AR Degradation

Troubleshooting_Workflow Start No AR Degradation Observed CheckControls Are experimental controls working? (Vehicle, Positive Control, Proteasome Inhibitor) Start->CheckControls CompoundIntegrity Is this compound stable and cell-permeable? CheckControls->CompoundIntegrity Yes TroubleshootSetup Troubleshoot Experimental Setup: - Verify cell line AR expression - Check antibody specificity - Confirm reagent quality CheckControls->TroubleshootSetup No OptimizeConditions Are experimental conditions optimal? (Cell line, Dose, Time) CompoundIntegrity->OptimizeConditions Yes SynthesizeNew Consider compound stability or cell permeability issues CompoundIntegrity->SynthesizeNew No CheckMechanism Is a ternary complex forming? OptimizeConditions->CheckMechanism Yes PerformDoseResponse Perform detailed dose-response and time-course experiments OptimizeConditions->PerformDoseResponse No BiophysicalAssays Use biophysical assays (e.g., Co-IP) to assess ternary complex formation CheckMechanism->BiophysicalAssays No Success AR Degradation Achieved CheckMechanism->Success Yes

Caption: A step-by-step guide to troubleshooting the absence of this compound-mediated AR degradation.

Experimental Workflow for Western Blot

WB_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection & Analysis A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification (BCA/Bradford) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-AR & Loading Control) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: The sequential workflow for assessing this compound-induced AR degradation via Western Blot.

References

BWA-522 solubility and stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BWA-522. The information focuses on addressing common solubility and stability challenges encountered in experimental buffers.

Troubleshooting Guide

This section offers solutions to specific issues that may arise during the use of this compound in your experiments.

IssuePotential Cause(s)Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer - Low aqueous solubility of this compound. - The final concentration of this compound exceeds its solubility limit in the buffer. - Salting out effect from high salt concentrations in the buffer.1. Reduce Final Concentration: Lower the working concentration of this compound in your assay. 2. Optimize Dilution Method: Use a serial dilution approach rather than a single large dilution. Ensure rapid and thorough mixing after adding the stock solution to the buffer. 3. Modify Buffer Composition:     - pH Adjustment: If the target protein is stable at a different pH, test the solubility of this compound in buffers with varying pH values.     - Reduce Salt Concentration: If possible, lower the salt concentration of your buffer. 4. Incorporate Solubilizing Agents: The addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a cyclodextrin to the assay buffer can enhance solubility.
Inconsistent results or loss of activity over time - Chemical Degradation: this compound may be unstable in the experimental buffer due to factors like pH, light, or temperature. - Adsorption to Plasticware: The compound may adsorb to the surface of plates or tubes, reducing its effective concentration.[1]1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use. 2. Assess Stability: Perform a time-course experiment to determine the stability of this compound in your assay buffer under your experimental conditions. 3. Use Low-Adsorption Plasticware: Utilize polypropylene or other low-binding microplates and tubes. 4. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[2]
Difficulty dissolving the solid compound - Inappropriate Solvent: The chosen solvent may not be optimal for dissolving this compound.1. Use Recommended Solvent: this compound is reported to be soluble in DMSO.[2] 2. Gentle Warming and Sonication: If solubility issues persist, gentle warming (to 37°C) or sonication can be employed. However, the impact on compound stability should be verified.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a PROTAC (Proteolysis Targeting Chimera) designed to degrade the androgen receptor.[3][4][5] Its properties, calculated from its structure, are summarized in the table below. The high calculated XLogP suggests that this compound is a lipophilic molecule, which may contribute to low aqueous solubility.

PropertyValue
Molecular Weight 771.34 g/mol
XLogP 4.49
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 11
Rotatable Bonds 13
Topological Polar Surface Area 128.72 Ų

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound.[2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.

Q3: How should I store this compound stock solutions?

A3: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[2] For long-term storage (up to 6 months), -80°C is recommended.[2]

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A4: The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid solvent-induced toxicity and off-target effects.[1] It is crucial to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Q5: My results with this compound are inconsistent between experiments. What could be the cause?

A5: Inconsistent results can stem from several factors, including issues with the compound, the experimental system, or the assay itself. For the compound, this includes problems with storage, solubility, and stability.[6] Ensure that you are using fresh dilutions for each experiment and visually inspect for any precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used cautiously if needed, but the effect on stability should be considered.

  • Aliquoting: Dispense the stock solution into single-use, low-adsorption tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Kinetic Solubility Assessment in Experimental Buffers

This protocol helps determine the apparent solubility of this compound in your buffer of choice.

  • Preparation of this compound Dilutions: Prepare a serial dilution of your this compound DMSO stock solution in DMSO.

  • Buffer Dispensing: Add your experimental buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the this compound DMSO dilutions to the buffer-containing wells to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells and matches your experimental conditions (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the light scattering at a specific wavelength (e.g., 620 nm) using a plate reader. An increase in light scattering indicates precipitation.

Visualizations

BWA522_Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow start Precipitation Observed check_conc Is Final Concentration Too High? start->check_conc reduce_conc Reduce Working Concentration check_conc->reduce_conc Yes check_dilution Review Dilution Method check_conc->check_dilution No success Solubility Improved reduce_conc->success serial_dilution Use Serial Dilution check_dilution->serial_dilution Suboptimal check_buffer Assess Buffer Composition check_dilution->check_buffer Optimal serial_dilution->success modify_buffer Modify pH or Salt Concentration check_buffer->modify_buffer add_solubilizer Add Solubilizing Agent (e.g., Tween-20) check_buffer->add_solubilizer modify_buffer->success fail Issue Persists modify_buffer->fail add_solubilizer->success add_solubilizer->fail

Caption: A workflow for troubleshooting this compound precipitation issues.

BWA522_Signaling_Pathway Hypothetical Signaling Pathway of this compound Action BWA522 This compound Ternary_Complex Ternary Complex (AR-BWA522-E3) BWA522->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Downstream Downregulation of AR Target Genes Proteasome->Downstream Leads to Apoptosis Apoptosis in Prostate Cancer Cells Downstream->Apoptosis

Caption: Mechanism of this compound induced androgen receptor degradation.

References

Identifying and mitigating BWA-522 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BWA-522

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for identifying and mitigating potential off-target effects of the investigational compound this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent, ATP-competitive inhibitor of Serine/Threonine Kinase 1 (STK1) . It is designed to block the phosphorylation of downstream substrates by binding to the kinase domain of STK1, thereby inhibiting a key signaling cascade involved in cell proliferation.

Q2: What are the known or suspected off-targets of this compound?

While this compound is highly selective for STK1, cross-reactivity has been observed with Serine/Threonine Kinase 2 (STK2) , a kinase with high structural homology in the ATP-binding pocket. At concentrations exceeding 1µM, this compound may also interact with unrelated targets, including the lipid kinase PI4KIIα .

Q3: How was the selectivity of this compound determined?

The initial selectivity profile of this compound was established through a comprehensive in-vitro kinase panel screen. The compound was tested against a panel of over 400 kinases at a concentration of 1µM. The results were then validated by determining the half-maximal inhibitory concentration (IC50) for the primary target and key potential off-targets.

Q4: At what concentrations are off-target effects of this compound typically observed?

Off-target effects on STK2 can be observed at concentrations approximately 10-fold higher than the IC50 for STK1. Effects on PI4KIIα and other potential off-targets are generally seen at concentrations above 1µM. It is crucial to use the lowest effective concentration and to include appropriate controls to minimize and identify off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In-Vitro Kinase Selectivity Profile of this compound

Target Kinase IC50 (nM) Fold Selectivity vs. STK1
STK1 (Primary Target) 15 1
STK2 (Off-Target) 180 12
PI4KIIα (Off-Target) 1,250 83
SRC (Off-Target) >10,000 >667

| EGFR (Off-Target) | >10,000 | >667 |

Table 2: Recommended Working Concentrations for this compound

Assay Type Cell Type Recommended Concentration Range Notes
In-Vitro Kinase Assay N/A 1 - 100 nM Titrate to determine IC50.
Cell-Based Proliferation Cancer Cell Line A 50 - 250 nM Correlates with STK1 inhibition.
Western Blot (p-Substrate) Cancer Cell Line A 100 nM (for 2 hours) Optimal for observing on-target effect.

| Cellular Thermal Shift Assay | Cancer Cell Line A | 1 µM | To confirm target engagement. |

Troubleshooting Guide

Problem: I'm observing a phenotype (e.g., unexpected cell morphology change) that is not consistent with the known function of STK1.

  • Possible Cause: This may be an off-target effect. At higher concentrations or in specific cellular contexts, this compound may be inhibiting other kinases or proteins.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: Use Western blotting to confirm that the direct downstream substrate of STK1 is dephosphorylated at the concentration you are using.

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations. If the unexpected phenotype only appears at higher concentrations, it is likely an off-target effect.

    • Use a Structurally Unrelated Inhibitor: Treat cells with a different, structurally unrelated inhibitor of STK1. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the evidence for a this compound-specific off-target effect.

    • Rescue Experiment: Perform a rescue experiment by overexpressing a this compound-resistant mutant of STK1. If the on-target phenotype is rescued but the unexpected phenotype persists, it is definitively an off-target effect.

Problem: My rescue experiment using an STK1 mutant did not reverse the anti-proliferative effect of this compound.

  • Possible Cause: This strongly suggests that the observed anti-proliferative effect is due to the inhibition of an off-target, such as STK2, which may also play a role in cell proliferation in your model system.

  • Troubleshooting Steps:

    • Investigate STK2 Inhibition: Use Western blotting to check the phosphorylation status of a known STK2 substrate in cells treated with this compound. An effect on the STK2 pathway would confirm this as a relevant off-target.

    • RNAi Knockdown: Use siRNA to knock down STK1 and STK2 separately and together. Compare the resulting phenotypes to that produced by this compound treatment. This can help to deconvolve the contributions of each target to the overall phenotype.

    • Consult Selectivity Data: Refer to the kinase selectivity profile (Table 1) to identify other potential off-targets that might be responsible for the observed effect and design experiments to test their involvement.

Visual Diagrams and Workflows

G cluster_pathway This compound On-Target and Off-Target Pathways BWA522 This compound STK1 STK1 BWA522->STK1 Inhibits STK2 STK2 (Off-Target) BWA522->STK2 Inhibits (at higher conc.) Substrate1 STK1 Substrate STK1->Substrate1 Phosphorylates Substrate2 STK2 Substrate STK2->Substrate2 Phosphorylates Phenotype1 Cell Proliferation (On-Target Phenotype) Substrate1->Phenotype1 Phenotype2 Morphology Change (Off-Target Phenotype) Substrate2->Phenotype2

Caption: On-target vs. off-target signaling pathways of this compound.

G cluster_workflow Workflow for Investigating Off-Target Effects start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response (Phenotype vs. p-STK1 Substrate) start->dose_response is_dose_dependent Is Phenotype Dose-Dependent and Uncoupled from On-Target Inhibition? dose_response->is_dose_dependent rescue_exp Perform Rescue Experiment with Resistant STK1 Mutant is_dose_dependent->rescue_exp Yes on_target_complex On-Target Phenotype with Complex Biology is_dose_dependent->on_target_complex No is_rescued Is Phenotype Rescued? rescue_exp->is_rescued off_target_confirmed Phenotype is an Off-Target Effect is_rescued->off_target_confirmed No is_rescued->on_target_complex Yes profiling Identify Off-Target (e.g., Proteomics, Kinase Profiling) off_target_confirmed->profiling

Caption: Experimental workflow for identifying off-target effects.

Experimental Protocols

Protocol 1: Western Blot Analysis for On- and Off-Target Activity

  • Cell Culture and Treatment: Plate cells (e.g., Cancer Cell Line A) and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 25, 100, 500, 1000 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-STK1 Substrate (to assess on-target activity)

    • Total STK1 (as a loading control)

    • Phospho-STK2 Substrate (to assess off-target activity)

    • Total STK2 (as a loading control)

    • GAPDH or β-actin (as a loading control)

  • Washing and Secondary Antibody: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST and visualize bands using an ECL detection reagent.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Treat intact cells with this compound (1 µM) or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.

  • Analysis: Collect the supernatant and analyze the amount of soluble STK1 and STK2 by Western blot or ELISA. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Technical Support Center: BWA-522 Dose-Response Assays and the "Hook Effect"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect" in BWA-522 dose-response assays.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of a this compound dose-response assay?

A1: The "hook effect," also known as the prozone effect, is a phenomenon that can occur in immunoassays where an excessively high concentration of an analyte, in this case, the target of a this compound assay (e.g., Androgen Receptor), can lead to a paradoxically low signal.[1] Instead of a continued increase in signal with higher concentrations, the dose-response curve "hooks" downward, giving a falsely low reading that could be misinterpreted as a low concentration of the analyte.

Q2: What causes the hook effect in a sandwich ELISA for a this compound treated sample?

A2: In a typical sandwich ELISA to measure Androgen Receptor (AR) levels after this compound treatment, the hook effect is caused by an excess of the AR protein.[2] At extremely high concentrations, the AR molecules saturate both the capture and detection antibodies simultaneously, preventing the formation of the "sandwich" complex (capture antibody - AR - detection antibody) on the plate.[3] This leads to a reduced signal, as unbound detection antibodies are washed away.

Q3: How does the "hook effect" manifest in assays involving PROTACs like this compound?

A3: For PROTACs such as this compound, the "hook effect" can also refer to a decrease in target protein degradation at very high PROTAC concentrations. This occurs because at excessive concentrations, this compound is more likely to form binary complexes (either with the Androgen Receptor or the E3 ligase) rather than the productive ternary complex (Androgen Receptor-BWA-522-E3 ligase) required for degradation.[4] This results in a bell-shaped dose-response curve for protein degradation.

Q4: What are the primary strategies to mitigate the hook effect?

A4: The two main strategies to address the hook effect are:

  • Sample Dilution: Diluting the sample to bring the analyte concentration within the linear range of the assay is the most common and effective method.[2]

  • Two-Step Assay Protocol: Modifying a one-step ELISA to a two-step protocol, where the sample is incubated with the capture antibody first, followed by a wash step before adding the detection antibody, can also prevent the hook effect.[2]

Troubleshooting Guide

Issue: Unexpectedly low signal at high this compound concentrations, suggesting poor degradation, but you suspect a hook effect.

Possible Cause Recommended Solution
Analyte concentration is too high for the assay's dynamic range. Prepare a serial dilution of your sample (e.g., 1:10, 1:100, 1:1000) and re-run the assay. If the calculated concentration of the diluted sample is higher than the undiluted sample, a hook effect is likely present.
Using a one-step sandwich ELISA protocol. Switch to a two-step protocol. Incubate the plate with your sample, wash, and then add the detection antibody. This minimizes the competition for antibody binding at high analyte concentrations.
PROTAC concentration is in the inhibitory range of the hook effect. Perform a wider dose-response curve for this compound, including both lower and higher concentrations, to fully characterize the bell-shaped degradation curve and identify the optimal concentration for maximal degradation.

Data Presentation

Table 1: Illustrative Example of Dose-Response Data Exhibiting a Hook Effect in an Androgen Receptor (AR) Sandwich ELISA

This table presents hypothetical data to demonstrate how a hook effect can manifest in a sandwich ELISA measuring AR concentration. Note the decrease in optical density (OD) at the highest analyte concentrations.

AR Concentration (ng/mL)Optical Density (OD at 450 nm)Calculated Concentration (ng/mL)Observation
00.0500Background
100.25010Linear Range
501.15050Linear Range
1002.100100Upper Limit of Linear Range
5002.850~480Plateau
10001.500Falsely low (~70)Hook Effect
20000.800Falsely low (~35)Hook Effect

Table 2: Mitigating the Hook Effect with Sample Dilution

This table illustrates how diluting a sample with a high AR concentration (2000 ng/mL) can overcome the hook effect and provide a more accurate measurement.

SampleDilution FactorMeasured OD (450 nm)Calculated Concentration (ng/mL)Final Concentration (ng/mL)
High AR Sample1 (Undiluted)0.800~3535 (Inaccurate)
High AR Sample102.500~1901900
High AR Sample1000.550~212100

Experimental Protocols

Protocol 1: Serial Dilution to Address the Hook Effect in a this compound Dose-Response Assay (Sandwich ELISA)

This protocol outlines the steps for performing a sandwich ELISA to measure Androgen Receptor (AR) levels in cell lysates treated with this compound, incorporating a serial dilution to identify and correct for a potential hook effect.

  • Plate Coating:

    • Dilute the capture antibody against AR to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Sample and Standard Incubation:

    • Prepare a standard curve of recombinant AR protein in the appropriate sample diluent.

    • Prepare serial dilutions of your cell lysates (from this compound treated and control cells) in sample diluent (e.g., 1:1, 1:10, 1:100).

    • Add 100 µL of the standards and diluted samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody against AR in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Enzyme Conjugate Incubation:

    • Dilute Streptavidin-HRP in blocking buffer.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate 7 times with wash buffer.

  • Substrate Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color develops.

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the OD values against the known concentrations of the AR standards.

    • Determine the concentration of AR in your samples from the standard curve.

    • Multiply the calculated concentration by the dilution factor to obtain the final concentration in your original sample. Compare the final concentrations from the different dilutions to identify the most accurate measurement, which should be within the linear range of the assay.

Mandatory Visualizations

AR_Signaling_Pathway cluster_nucleus Nuclear Events Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) (inactive, complexed with HSPs) Androgen->AR_cytoplasm Binds HSP Heat Shock Proteins (HSPs) AR_cytoplasm->HSP Dissociates from AR_active Active AR (dimerized) AR_cytoplasm->AR_active Dimerizes Nucleus Nucleus AR_active->Nucleus Translocates to ARE Androgen Response Element (ARE) AR_active->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Canonical Androgen Receptor (AR) Signaling Pathway.

BWA522_Mechanism BWA522 This compound (PROTAC) Ternary_Complex Ternary Complex (AR-BWA522-E3) BWA522->Ternary_Complex Binary_Complex1 Binary Complex (AR-BWA522) BWA522->Binary_Complex1 Binary_Complex2 Binary Complex (BWA522-E3) BWA522->Binary_Complex2 AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex AR->Binary_Complex1 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E3_Ligase->Binary_Complex2 Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets AR to Degradation AR Degradation Proteasome->Degradation Mediates Binary_Complex1->Ternary_Complex Prevents formation of Binary_Complex2->Ternary_Complex Prevents formation of High_BWA522 High [this compound] High_BWA522->Binary_Complex1 High_BWA522->Binary_Complex2 Troubleshooting_Workflow Start Start: Unexpectedly Low Signal Suspect_Hook Suspect Hook Effect? Start->Suspect_Hook Dilute_Sample Perform Serial Dilution of Sample Suspect_Hook->Dilute_Sample Yes Wider_Dose_Response Perform Wider PROTAC Dose-Response Curve Suspect_Hook->Wider_Dose_Response No (Suspect PROTAC Hook) Check_Concentration Calculated Concentration Increases with Dilution? Dilute_Sample->Check_Concentration Confirm_Hook Hook Effect Confirmed. Use appropriate dilution for future assays. Check_Concentration->Confirm_Hook Yes Other_Issue Investigate Other Causes: - Reagent Integrity - Incubation Times - Antibody Concentrations Check_Concentration->Other_Issue No Check_PROTAC_Hook Observing Bell-Shaped Degradation Curve? Wider_Dose_Response->Check_PROTAC_Hook Check_PROTAC_Hook->Other_Issue No Confirm_PROTAC_Hook PROTAC Hook Effect Confirmed. Determine Optimal Concentration. Check_PROTAC_Hook->Confirm_PROTAC_Hook Yes

References

Technical Support Center: Optimizing Linker Length for Androgen Receptor (AR)-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing linker length for Androgen Receptor (AR)-targeting Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the ideal linker length for an AR-targeting PROTAC?

A1: There is no universal optimal linker length for AR-targeting PROTACs; it is highly dependent on the specific AR ligand, the E3 ligase being recruited, and the attachment points on each ligand.[1][2] However, empirical data from numerous studies show that potent AR PROTACs often feature linkers ranging from 6 to 12 atoms in length.[1] For some protein targets, linkers between 12 and 29 atoms have shown activity, while those below 12 atoms were ineffective.[1][3] It is crucial to experimentally screen a library of PROTACs with varying linker lengths to determine the optimum for a specific system.[4][5]

Q2: What are the most common types of linkers used for AR PROTACs?

A2: Historically, the most common linker motifs are flexible polyethylene glycol (PEG) and alkyl chains.[1][4] These are synthetically accessible and allow for straightforward variation in length.[4] However, there is a growing trend towards using more rigid linkers incorporating structures like piperazine, piperidine, or heterocyclic scaffolds.[3][4][5][6] These rigid linkers can improve pharmacokinetic properties and pre-organize the PROTAC into a bioactive conformation favorable for forming a stable ternary complex.[3][4]

Q3: How does linker length impact the formation of the ternary complex (AR-PROTAC-E3 Ligase)?

A3: The linker's length is critical for the formation of a stable and productive ternary complex.[5]

  • Too short: A linker that is too short can cause steric hindrance, preventing the AR and E3 ligase from binding simultaneously.[1][5][6]

  • Too long: A linker that is too long or overly flexible can lead to an unstable ternary complex where the two proteins are not oriented correctly for efficient ubiquitination.[1][5][6] This can also be entropically unfavorable.[3] The optimal length facilitates favorable protein-protein interactions within the complex, leading to positive cooperativity.

Q4: What is the "hook effect" and how does the linker contribute to it?

A4: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation efficiency decreases at high PROTAC concentrations, resulting in a bell-shaped curve.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (AR-PROTAC or PROTAC-E3 ligase) rather than the productive ternary complex (AR-PROTAC-E3 ligase).[2] A well-designed linker that promotes high cooperativity and stability in the ternary complex can help mitigate the hook effect.[2][4]

Troubleshooting Guides

This section addresses specific issues encountered during AR-PROTAC development, with a focus on linker-related causes and solutions.

Issue 1: My AR-PROTAC shows good binding to AR and the E3 ligase in binary assays, but fails to induce AR degradation in cells.

This common issue often points to problems with ternary complex formation or cellular factors.[4]

Potential Linker-Related Cause Troubleshooting Steps
Incorrect Linker Length or Rigidity 1. Synthesize a Linker Library: Systematically vary the linker length, for example, by adding or removing PEG or methylene units, to identify an optimal range.[4]2. Modulate Rigidity: Test linkers with different degrees of rigidity. While flexible linkers (alkyl, PEG) are common, incorporating rigid motifs (piperazine, phenyl rings) can constrain the conformation and promote a productive ternary complex.[3][4]
Unfavorable Ternary Complex Conformation 1. Re-evaluate Attachment Points: The linker's exit vectors on the AR and E3 ligands are critical.[5] Synthesize PROTACs with the linker attached to different, solvent-exposed positions that do not disrupt binary binding.[4][5]2. Measure Ternary Complex Formation: Use biophysical assays like SPR, ITC, or NanoBRET to directly measure ternary complex formation and stability.[2][7][8] This provides quantitative data to guide linker design.
Poor Physicochemical Properties (e.g., Cell Permeability) 1. Alter Linker Composition: The linker significantly impacts the PROTAC's overall properties.[1] Incorporate polar groups (e.g., piperazine) or PEG units to improve solubility.[4][5][6]2. Confirm Target Engagement: Use cellular target engagement assays like CETSA or NanoBRET to verify that the PROTAC is reaching the AR inside the cell.[2]

Issue 2: The dose-response curve for AR degradation shows a significant "hook effect."

This indicates that at high concentrations, non-productive binary complexes are favored over the productive ternary complex.[2]

Potential Linker-Related Cause Troubleshooting Steps
Suboptimal Ternary Complex Stability / Low Cooperativity 1. Enhance Cooperativity: A well-designed linker can create favorable protein-protein interactions within the ternary complex, increasing its stability.[4] This often requires empirical testing of different linker designs.[4]2. Quantify Cooperativity: Use biophysical techniques like Surface Plasmon Resonance (SPR) to measure the cooperativity factor (alpha). A higher alpha value indicates a more stable ternary complex, which can mitigate the hook effect.[8]
High Linker Flexibility 1. Introduce Rigidity: A highly flexible linker may not effectively pre-organize the ligands for ternary complex formation.[4] Incorporating rigid elements (e.g., alkynes, phenyl groups) can reduce the entropic penalty of complex formation.[3]

Data on AR-Targeting PROTACs

The following table summarizes data on various AR-targeting PROTACs, highlighting the diversity in linker design and performance.

PROTACE3 LigaseLinker Type / LengthCell LineDegradation Potency (DC₅₀)Dₘₐₓ
ARD-61 VHLRigid heterocyclic, 6-12 atomsLNCaP, VCaPPotent (subnanomolar reported for related compounds)N/A
ARD-266 VHLN/ALNCaP, VCaPSubnanomolarN/A
PROTAC 50 N/AHighly rigidLNCaP, VCaP< 1 nMN/A
ARV-110 CRBNN/AN/AN/AN/A
ARV-766 CRBNRigid heterocyclic, 6-12 atomsN/AN/AN/A
SNIPER (parent) IAPFlexible22Rv1Active at 3 µMN/A
SNIPER (rigid) IAPRigid (phenyl rings)22Rv1No activityN/A

Note: N/A indicates data not available in the reviewed sources. This table is illustrative and highlights the principle that linker optimization is highly context-dependent.[1][3]

Key Experimental Protocols

Protocol 1: Western Blot for AR Protein Degradation

This is the standard assay to quantify the reduction of AR protein levels following PROTAC treatment.[4][9]

  • Cell Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) and treat them with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours).[9]

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the Androgen Receptor. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[4]

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate for detection.[4] Quantify the band intensities using densitometry software. Normalize the AR signal to the loading control and plot the percentage of remaining AR protein against the PROTAC concentration to determine DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[4]

Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR provides real-time kinetic data on the formation and stability of the AR-PROTAC-E3 ligase complex.[8][10]

  • Immobilization: Covalently immobilize the purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto the surface of an SPR sensor chip.[8]

  • Binary Interaction Analysis (PROTAC to E3): Inject a series of PROTAC concentrations over the immobilized E3 ligase to measure the binary binding affinity (Kᴅ).[4]

  • Ternary Complex Analysis: Inject a mixture of a constant, near-saturating concentration of the purified AR protein (e.g., the ligand-binding domain) along with varying concentrations of the PROTAC over the E3 ligase surface.[8]

  • Data Analysis: The binding response will reflect the formation of the ternary complex. Analyze the kinetics to determine the affinity of the ternary complex. The cooperativity (α) can be calculated as the ratio of the binary Kᴅ (AR to PROTAC-E3) to the ternary Kᴅ. An α > 1 indicates positive cooperativity, suggesting the formation of one binary complex enhances the binding of the third component.[8]

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is productive and leads to the ubiquitination of AR.[9][11][12]

  • Cell Treatment: Treat cells with the PROTAC for a short duration (e.g., 2-4 hours). It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated AR to accumulate instead of being degraded.[12]

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions but preserve covalent ubiquitin modifications.

  • Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the Androgen Receptor using an AR-specific antibody conjugated to beads.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a membrane.

  • Detection: Probe the membrane with an antibody that recognizes ubiquitin. A smear or ladder of high-molecular-weight bands in the PROTAC-treated sample indicates poly-ubiquitination of AR.[12]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC AR-PROTAC AR Androgen Receptor (AR) (Target Protein) PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex AR->Ternary_Complex E3_Ligase->Ternary_Complex Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Caption: PROTAC Mechanism of Action Workflow.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR_HSP AR + HSP (Inactive Complex) DHT->AR_HSP Binds AR_Active Active AR AR_HSP->AR_Active HSP Dissociates AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified Androgen Receptor Signaling Pathway.

Troubleshooting_Logic Start Start: No AR Degradation Observed Check_Binary 1. Confirm Binary Binding (AR ligand & E3 ligand) Start->Check_Binary Check_Permeability 2. Assess Cell Permeability & Target Engagement (CETSA) Check_Binary->Check_Permeability Binding OK Redesign_Ligand Redesign Ligand Check_Binary->Redesign_Ligand No Binding Check_Ternary 3. Measure Ternary Complex Formation (SPR, NanoBRET) Check_Permeability->Check_Ternary Permeable & Engaged Modify_Linker_PK Modify Linker for Better PK Properties (add polar groups) Check_Permeability->Modify_Linker_PK Not Permeable Check_Ub 4. Check for AR Ubiquitination Check_Ternary->Check_Ub Complex Forms Modify_Linker_Length Modify Linker: - Length - Rigidity - Attachment Points Check_Ternary->Modify_Linker_Length No/Weak Complex Check_Ub->Modify_Linker_Length No Ubiquitination (Poor Geometry) Success Productive Degradation Check_Ub->Success Ubiquitination OK

Caption: Troubleshooting Logic for AR-PROTAC Linker Optimization.

References

Technical Support Center: BWA-522 Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of BWA-522, a PROTAC (Proteolysis Targeting Chimera) designed to degrade the androgen receptor (AR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally bioavailable small molecule PROTAC.[1][2] It functions by simultaneously binding to the N-terminal domain (NTD) of the androgen receptor (AR) and an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[5][6] This mechanism leads to the reduction of both full-length AR (AR-FL) and its splice variants, such as AR-V7, which are implicated in castration-resistant prostate cancer (CRPC).[2][3]

Q2: this compound is described as "orally bioavailable." Does this mean cell permeability isn't a concern?

A2: While this compound has demonstrated good oral bioavailability in preclinical models, researchers may still encounter cell permeability challenges in specific experimental settings.[1][3] Factors such as the cell line used, experimental conditions, or modifications to the this compound molecule can influence its intracellular concentration and subsequent activity. For instance, PROTACs are large molecules that often do not follow traditional rules for drug-likeness, which can make their cellular uptake a complex issue.[7][8]

Q3: What are the common reasons for observing low activity of this compound in my cell-based assays?

A3: Low activity of this compound, which may be perceived as poor cell permeability, can stem from several factors:

  • The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This can lead to a decrease in degradation at higher doses.[7]

  • Insufficient Intracellular Concentration: Despite its oral bioavailability, achieving an effective concentration within specific cell types in vitro might be challenging due to efflux pumps or other cellular mechanisms.[9][10]

  • Incorrect Experimental Setup: Issues with compound solubility, stability in media, or the health of the cell culture can all impact the apparent activity of this compound.

  • Cell Line Specificity: The expression levels of the target E3 ligase and any potential efflux transporters can vary between cell lines, affecting PROTAC efficacy.

Q4: How can I assess the cell permeability of this compound in my experimental system?

A4: Several in vitro assays can be used to evaluate the cell permeability of this compound:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial membrane. It is a cost-effective method for initial screening.[11][12]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells to model the intestinal epithelium, providing insights into both passive and active transport.[11][13]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: This cell-based assay is often used to assess general permeability and identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[14][15]

Troubleshooting Guides

Issue 1: Low or no degradation of Androgen Receptor (AR) observed.
Possible Cause Troubleshooting Step
Poor Cell Permeability 1. Perform a permeability assay (PAMPA, Caco-2, or MDCK) to directly measure the permeability of this compound in your system. 2. If permeability is low, consider strategies to improve it (see "Strategies to Improve this compound Cell Permeability" section).
"Hook Effect" Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to check for the characteristic bell-shaped curve.[7]
Compound Instability or Precipitation 1. Ensure this compound is fully dissolved in the vehicle solvent before diluting in cell culture media. 2. Check the stability of this compound in your cell culture media over the course of the experiment.
Sub-optimal E3 Ligase Engagement Confirm that the cell line you are using expresses the E3 ligase that this compound recruits.
Cell Health Issues Monitor cell viability and morphology to ensure the observed effects are not due to general toxicity.
Issue 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variable Cell Culture Conditions 1. Standardize cell seeding density, passage number, and culture duration. 2. Regularly check for mycoplasma contamination.
Inconsistent Compound Dosing 1. Prepare fresh dilutions of this compound for each experiment. 2. Ensure accurate and consistent pipetting.
Variability in Assay Readout 1. For Western blotting, ensure consistent protein loading and transfer. Use a reliable loading control. 2. For other assays, include appropriate positive and negative controls in every experiment.

Strategies to Improve this compound Cell Permeability

Should you determine that poor cell permeability is a limiting factor in your experiments with this compound or its analogs, consider the following chemical modification strategies. These approaches are generally applicable to improving the permeability of PROTACs.

Strategy Description
Linker Optimization The linker connecting the AR-binding and E3 ligase-binding moieties can be modified. Replacing a flexible polyethylene glycol (PEG) linker with a more rigid alkyl or phenyl ring structure can sometimes enhance permeability.[16][17]
Introduce Intramolecular Hydrogen Bonds Designing the molecule to form internal hydrogen bonds can reduce its polar surface area and effective size, making it more "chameleon-like" to facilitate passage through the cell membrane.[16]
Amide-to-Ester Substitution Replacing an amide bond within the linker with an ester can reduce polarity and improve permeability. However, this may impact metabolic stability.[18]
Prodrug Approach A prodrug strategy can be employed where a lipophilic group is attached to the PROTAC, which is then cleaved intracellularly to release the active molecule.[16]
Formulation Strategies For in vitro experiments, using formulation technologies like lipid-based nanoparticles could enhance the intracellular delivery of this compound.[19]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Degradation of Androgen Receptor by this compound

Cell LineTarget ProteinConcentrationDegradation Efficiency (%)Reference
VCaPAR-V71 µM77.3[2]
LNCaPAR-FL5 µM72.0[2]
LNCaPARDC50 = 3.5 µM-[3]

Table 2: In Vivo Oral Bioavailability of this compound

Animal ModelOral Bioavailability (%)Reference
Mice40.5[1][3]
Beagle Dogs69.3[1][3]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general procedure for assessing the passive permeability of this compound.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate

  • Lecithin in dodecane solution (e.g., 1-2%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate shaker

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.[20]

  • Prepare Donor Plate:

    • Carefully apply 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate.[20]

    • Prepare the donor solution by diluting the this compound stock solution and control compounds in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).

    • Add 150 µL of the donor solution to each well of the coated donor plate.[20]

  • Assay Assembly: Carefully place the donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[21]

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of this compound in the donor and acceptor wells using a validated LC-MS/MS method. The apparent permeability coefficient (Papp) can then be calculated.

Caco-2 Permeability Assay

This protocol outlines the steps for a bidirectional Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound stock solution

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 104 cells/cm2.[22]

    • Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer.[22]

  • Monolayer Integrity Check:

    • Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm2 are generally considered acceptable for a confluent monolayer.[22]

  • Permeability Assay (Apical to Basolateral, A-B):

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Add 0.4 mL of transport buffer containing this compound (e.g., 10 µM) to the apical (A) side and 1.2 mL of transport buffer to the basolateral (B) side.[22]

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Assay (Basolateral to Apical, B-A):

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Add 1.2 mL of transport buffer containing this compound to the basolateral (B) side and 0.4 mL of transport buffer to the apical (A) side.[22]

    • Incubate and collect samples as described for the A-B direction.

  • Analysis:

    • Determine the concentration of this compound in all collected samples using a validated LC-MS/MS method.

    • Calculate the Papp values for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined to assess active efflux.

Visualizations

BWA522_Mechanism_of_Action BWA522 This compound TernaryComplex Ternary Complex (AR-BWA-522-E3) BWA522->TernaryComplex AR Androgen Receptor (AR) (AR-FL, AR-V7) AR->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ub_AR Poly-ubiquitinated AR TernaryComplex->Ub_AR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_AR->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action of this compound as a PROTAC.

Caption: Troubleshooting workflow for low this compound activity.

References

Technical Support Center: Enhancing the Metabolic Stability of BWA-522

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in enhancing the metabolic stability of BWA-522, a first-in-class and orally bioavailable PROTAC degrader of the androgen receptor.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic stability important?

A1: this compound is an orally active PROTAC (Proteolysis Targeting Chimera) designed to degrade the androgen receptor (AR), including both full-length AR and its splice variants like AR-V7.[1][2][4][6] It has shown promising efficacy in preclinical models of prostate cancer.[1][2][3][6] Metabolic stability is a critical property for an orally administered drug like this compound as it determines its half-life, exposure, and ultimately, its therapeutic efficacy.[7][8][9] Poor metabolic stability can lead to rapid clearance from the body, requiring higher or more frequent dosing, which can increase the risk of off-target effects and patient non-compliance.[9][10]

Q2: What are the known pharmacokinetic properties of this compound?

A2: this compound has demonstrated good oral bioavailability in preclinical species. Specifically, it achieves 40.5% oral bioavailability in mice and 69.3% in beagle dogs.[1][2][3] In a xenograft model using LNCaP cells, oral administration of this compound resulted in 76% tumor growth inhibition.[1][2][3] These findings suggest that this compound possesses a degree of metabolic stability that allows for effective systemic exposure after oral dosing.

Q3: What are the potential metabolic pathways for a molecule like this compound?

A3: While specific metabolic pathways for this compound are not extensively published, molecules of similar complexity, often containing aromatic rings, amide bonds, and alkyl groups, are typically metabolized through Phase I and Phase II reactions.

  • Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, this involves oxidation, reduction, and hydrolysis.[11] Potential sites for oxidation on this compound could include aromatic rings and alkyl groups.

  • Phase II Metabolism: This involves conjugation reactions, such as glucuronidation and sulfation, which increase the water solubility of the drug to facilitate its excretion.[9] Phenolic hydroxyl groups or other suitable functional groups introduced during Phase I metabolism are common sites for Phase II conjugation.

Q4: What are general strategies to improve the metabolic stability of a compound like this compound?

A4: Several medicinal chemistry strategies can be employed to enhance metabolic stability:[7][8][9][10][12]

  • Blocking Metabolic Hotspots: Introducing chemical modifications at sites prone to metabolism can hinder enzymatic degradation. Common approaches include:

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, can slow the rate of CYP-mediated bond cleavage.[7][8][9]

    • Fluorination: Introducing fluorine atoms to an aromatic ring can block sites of oxidation.

    • Introduction of sterically hindering groups: Adding bulky groups near a metabolic site can prevent the enzyme from accessing it.

  • Modifying Labile Functional Groups: Replacing metabolically unstable groups with more robust ones. For example, replacing a labile ester with a more stable amide.[10]

  • Conformational Constraint: Introducing rigidity into the molecule, for instance through cyclization, can lock it into a conformation that is not recognized by metabolic enzymes.[7][8]

  • Reducing Lipophilicity: Highly lipophilic compounds tend to be more susceptible to metabolism by CYP enzymes. Reducing lipophilicity can decrease this interaction.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro metabolic stability assays with this compound or similar compounds.

Issue Potential Cause Troubleshooting Steps
Rapid disappearance of this compound in liver microsome stability assay. High intrinsic clearance due to extensive Phase I metabolism (CYP-mediated).1. Identify the specific CYP isozymes involved: Conduct reaction phenotyping studies using specific CYP inhibitors or recombinant human CYP enzymes. 2. Structural modification: Based on metabolite identification, modify the "soft spots" on the this compound molecule. Consider deuteration or substitution with electron-withdrawing groups on susceptible aromatic rings.[10][12] 3. Lower microsomal protein concentration: Titrate the microsomal protein concentration to slow down the reaction and allow for more accurate measurement of initial degradation rates.[13]
Inconsistent results between experimental replicates. Pipetting errors, variability in microsome activity, or compound instability in the assay buffer.1. Ensure proper mixing and accurate pipetting. 2. Run a control with heat-inactivated microsomes: This will help differentiate between metabolic degradation and chemical instability.[13] 3. Use a fresh batch of microsomes and cofactors (NADPH). 4. Include positive control compounds with known metabolic stability to validate the assay performance.
Low recovery of this compound at time zero (T0). Non-specific binding to the assay plate or labware.1. Use low-binding plates and pipette tips. 2. Include a surfactant (e.g., 0.01% Triton X-100) in the incubation buffer to reduce non-specific binding.[14] 3. Analyze the T0 sample immediately after adding the compound to the microsomes to accurately determine the starting concentration.[14]
Discrepancy between microsomal and hepatocyte stability data. Contribution of Phase II metabolism or transporter effects not captured in microsomal assays.1. Hepatocyte stability assays are more comprehensive as they contain both Phase I and Phase II enzymes, as well as transporters.[15][16] 2. If stability is lower in hepatocytes, it suggests a significant role for Phase II metabolism. 3. Identify Phase II metabolites using LC-MS/MS analysis of hepatocyte incubations. 4. Modify the structure to block sites of conjugation, if necessary.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, mouse, or dog)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Ice-cold acetonitrile with an internal standard for quenching the reaction

  • 96-well plates (low-binding plates recommended)

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare working solutions of this compound and positive controls by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to a final concentration of 0.5 mg/mL.

    • Add the this compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a sufficient volume of ice-cold acetonitrile with the internal standard.[17][18][19]

    • The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Hepatocyte Stability Assay

Objective: To assess the metabolic stability of this compound in a more physiologically relevant in vitro system that includes both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, or dog)

  • Hepatocyte incubation medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds

  • Ice-cold acetonitrile with an internal standard

  • Collagen-coated 96-well plates

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Cell Plating:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated 96-well plates at an appropriate density.

    • Allow the cells to attach and form a monolayer in the incubator for a few hours.

  • Incubation:

    • Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing this compound and positive controls at the desired final concentration (e.g., 1 µM).

    • Incubate the plate at 37°C with 5% CO2.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard to the wells.

    • The 0-minute time point is prepared by adding the stop solution immediately after adding the compound.

  • Sample Processing and Analysis:

    • Scrape the wells to detach the cells and lyse them.

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Similar to the microsomal stability assay, plot the natural logarithm of the percentage of this compound remaining versus time to determine the half-life and intrinsic clearance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis cluster_data Data Analysis reagents Prepare Reagents (this compound, Microsomes, Buffer, NADPH) mix Mix Reagents in 96-well Plate reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Collect Samples at Time Points start_reaction->time_points quench Quench with Acetonitrile time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for a typical in vitro metabolic stability assay.

troubleshooting_logic cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_other Other Factors start High Metabolic Clearance Observed cyp_phenotyping CYP Reaction Phenotyping start->cyp_phenotyping hepatocyte_assay Hepatocyte Stability Assay start->hepatocyte_assay binding_assay Check Non-specific Binding start->binding_assay buffer_stability Assess Chemical Stability start->buffer_stability metabolite_id_1 Metabolite ID (LC-MS/MS) cyp_phenotyping->metabolite_id_1 structural_mod_1 Structural Modification (e.g., Deuteration) metabolite_id_1->structural_mod_1 metabolite_id_2 Metabolite ID (Conjugates) hepatocyte_assay->metabolite_id_2 structural_mod_2 Structural Modification (Block Conjugation Site) metabolite_id_2->structural_mod_2

Caption: Decision tree for troubleshooting high metabolic clearance.

signaling_pathway BWA522 This compound Ternary_Complex Ternary Complex (AR-BWA522-E3) BWA522->Ternary_Complex AR Androgen Receptor (AR / AR-V7) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation Downstream Inhibition of AR Downstream Signaling Degradation->Downstream Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis

Caption: Mechanism of action of this compound leading to AR degradation.

References

Overcoming resistance to BWA-522 in prostate cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BWA-522 and Prostate Cancer

Disclaimer: Information regarding a specific drug "this compound" is not publicly available. The following technical support guide is a template based on common mechanisms of resistance observed with anti-androgen therapies in prostate cancer and is intended to serve as a framework for researchers. The experimental data and protocols provided are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased sensitivity to this compound in our prostate cancer cell line after prolonged treatment. What are the potential mechanisms of resistance?

A: Resistance to targeted therapies like this compound in prostate cancer can arise from several mechanisms. The most common include:

  • Target Alteration: Mutations in the drug target that prevent this compound from binding effectively.

  • Bypass Signaling: Upregulation of alternative signaling pathways that promote cell survival and proliferation, rendering the targeted pathway less critical.

  • Drug Efflux: Increased expression of drug efflux pumps (e.g., ABC transporters) that actively remove this compound from the cell.

  • Metabolic Reprogramming: Alterations in cellular metabolism that support cancer cell growth despite the presence of the drug.

Q2: How can we confirm if our resistant cell line has developed mutations in the this compound target protein?

A: The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the gene encoding the target protein. You will need to compare the sequence from your resistant cells to that of the parental (sensitive) cells.

Q3: What are some common bypass pathways that might be activated in this compound resistant prostate cancer cells?

A: Common bypass pathways in prostate cancer include the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and pathways activated by receptor tyrosine kinases (RTKs) such as EGFR, HER2, and c-MET. Activation of these pathways can be assessed by Western blotting for key phosphorylated proteins (e.g., p-Akt, p-ERK).

Troubleshooting Guides

Issue 1: Inconsistent this compound Efficacy in Cell Viability Assays

Possible Cause Recommended Solution
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.
Drug Stability Prepare fresh this compound solutions for each experiment. Verify the stability of the drug in your cell culture medium.
Assay Incubation Time Ensure the incubation time for your viability assay (e.g., MTT, CellTiter-Glo) is optimized for your cell line.

Issue 2: High Background Signal in Western Blots for Bypass Pathway Proteins

Possible Cause Recommended Solution
Antibody Specificity Validate your primary antibody using positive and negative controls.
Blocking Conditions Optimize blocking conditions (e.g., 5% BSA or non-fat milk in TBST) and increase blocking time.
Washing Steps Increase the number and duration of washing steps to remove non-specific antibody binding.

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Prostate Cancer Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental (Sensitive)501
Resistant Clone 175015
Resistant Clone 2120024

Table 2: Relative Expression of Efflux Pump mRNA in this compound Resistant Cells

GeneParental (Relative Expression)Resistant (Fold Change)
ABCB11.08.5
ABCG21.03.2

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Akt Phosphorylation

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane on a 10% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

Visualizations

BWA522_Resistance_Mechanisms cluster_cell Prostate Cancer Cell This compound This compound Target Target This compound->Target Inhibits Efflux_Pump Efflux Pump This compound->Efflux_Pump Removed by Mutated_Target Mutated Target This compound->Mutated_Target Binding Failed Proliferation Proliferation Target->Proliferation Drives Bypass_Pathway Bypass Pathway (e.g., PI3K/Akt) Bypass_Pathway->Proliferation Activates

Caption: Overview of potential resistance mechanisms to this compound in prostate cancer cells.

Experimental_Workflow_Resistance Start Observe Resistance Hypothesis Formulate Hypothesis Start->Hypothesis Sequencing Target Gene Sequencing Hypothesis->Sequencing  Target Alteration? WesternBlot Bypass Pathway Western Blot Hypothesis->WesternBlot  Bypass Activation? qRT_PCR Efflux Pump qRT-PCR Hypothesis->qRT_PCR  Drug Efflux? Mutation Target Mutation Confirmed Sequencing->Mutation Bypass Bypass Pathway Activation WesternBlot->Bypass Efflux Efflux Pump Upregulation qRT_PCR->Efflux Strategy Develop Combination Therapy Strategy Mutation->Strategy Bypass->Strategy Efflux->Strategy

Caption: A logical workflow for investigating and addressing this compound resistance.

PI3K_Akt_Pathway RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Survival & Proliferation mTORC1->Proliferation BWA522_Target This compound Target Pathway Proliferation->BWA522_Target Bypasses Inhibition

Caption: The PI3K/Akt signaling pathway as a potential bypass mechanism.

Validation & Comparative

BWA-522 vs. Enzalutamide in CRPC Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel PROTAC degrader BWA-522 and the established androgen receptor (AR) inhibitor enzalutamide for the treatment of castration-resistant prostate cancer (CRPC). The information presented is based on available preclinical data, focusing on quantitative comparisons of efficacy and detailed experimental methodologies to assist researchers in evaluating these two compounds.

Executive Summary

Enzalutamide, a second-generation non-steroidal antiandrogen, has been a cornerstone in the management of CRPC. It functions by competitively inhibiting the binding of androgens to the AR, preventing its nuclear translocation and subsequent binding to DNA. However, resistance to enzalutamide, often driven by AR mutations or the emergence of AR splice variants like AR-V7, remains a significant clinical challenge.

This compound represents a novel therapeutic modality known as a Proteolysis Targeting Chimera (PROTAC). Unlike enzalutamide's inhibitory mechanism, this compound is designed to induce the degradation of the AR protein, including the full-length receptor (AR-FL) and the problematic AR-V7 splice variant. This fundamental difference in their mechanism of action suggests that this compound may overcome some of the resistance mechanisms that limit the efficacy of enzalutamide.

Mechanism of Action: Inhibition vs. Degradation

Enzalutamide acts as a competitive antagonist at the ligand-binding domain (LBD) of the androgen receptor. This inhibition blocks the downstream signaling cascade that promotes prostate cancer cell growth.[1][2][3][4]

This compound, on the other hand, is a heterobifunctional molecule. One end binds to the N-terminal domain (NTD) of the androgen receptor, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the AR protein by the proteasome.[5][6][7] This degradation mechanism is effective against both AR-FL and the AR-V7 splice variant, which lacks the LBD targeted by enzalutamide.[5]

BWA-522_vs_Enzalutamide_Mechanism cluster_0 Enzalutamide (AR Inhibition) cluster_1 This compound (AR Degradation) Enzalutamide Enzalutamide AR_LBD AR Ligand-Binding Domain (LBD) Enzalutamide->AR_LBD Binds to AR_activation AR Activation Enzalutamide->AR_activation Inhibits Nuclear_Translocation Nuclear Translocation Enzalutamide->Nuclear_Translocation Inhibits DNA_Binding DNA Binding Enzalutamide->DNA_Binding Inhibits AR_activation->Nuclear_Translocation Nuclear_Translocation->DNA_Binding Gene_Transcription Gene Transcription DNA_Binding->Gene_Transcription BWA522 This compound AR_NTD AR N-Terminal Domain (NTD) BWA522->AR_NTD Binds to E3_Ligase E3 Ubiquitin Ligase BWA522->E3_Ligase Recruits Ubiquitination Ubiquitination AR_NTD->Ubiquitination Forms Ternary Complex E3_Ligase->Ubiquitination Forms Ternary Complex Proteasome Proteasome Ubiquitination->Proteasome AR_Degradation AR Protein Degradation Proteasome->AR_Degradation

Caption: Mechanisms of Action: Enzalutamide vs. This compound.

Quantitative Data Presentation

The following tables summarize the available quantitative data comparing the in vitro and in vivo performance of this compound and enzalutamide in CRPC models. It is important to note that direct head-to-head comparisons in the same study are limited, and thus data should be interpreted with consideration of the specific experimental conditions.

In Vitro Efficacy: Cell Viability (IC50)
Cell LineThis compound IC50 (µM)Enzalutamide IC50 (µM)Reference
LNCaPNot explicitly stated in direct comparison>10[8]
CWR22Rv14.08>10[8]

Note: The IC50 values for enzalutamide in CWR22Rv1 cells are reported to be high, indicating resistance.

In Vitro Efficacy: AR Protein Degradation (DC50)
Cell LineThis compound DC50 (µM)EnzalutamideReference
LNCaP3.5Does not induce degradation[1]
VCaPSub-micromolarDoes not induce degradation[1]
In Vitro Efficacy: AR Protein Degradation Efficiency
Cell LineCompound & Concentration% DegradationReference
VCaPThis compound (1 µM)77.3% (AR-V7)[9]
LNCaPThis compound (5 µM)72.0% (AR-FL)[9]
In Vivo Efficacy: Tumor Growth Inhibition (TGI)
Xenograft ModelCompound & Dose% TGIReference
LNCaPThis compound (60 mg/kg, p.o.)76%[4][5]
LNCaPEnzalutamideData from the same direct comparative study is not available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)
  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or enzalutamide (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 72 hours). A vehicle control (DMSO) is included.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: The reagent, which measures ATP levels, is added to each well, and luminescence is measured using a plate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting the dose-response curves using non-linear regression analysis.

Western Blot for AR Degradation
  • Cell Culture and Treatment: Cells are plated in 6-well plates and treated with various concentrations of this compound or enzalutamide for a defined time course (e.g., 2, 4, 8, 12, 24 hours).

  • Protein Extraction: Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AR (to detect both AR-FL and AR-V7) and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and AR protein levels are normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

In Vivo CRPC Xenograft Model

Xenograft_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., LNCaP cells in male nude mice) start->tumor_implantation tumor_growth Tumor Growth Monitoring (caliper measurements) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups (when tumors reach a specific volume, e.g., 100-200 mm³) tumor_growth->randomization treatment Daily Oral Gavage Treatment - Vehicle Control - this compound (e.g., 60 mg/kg) - Enzalutamide (e.g., 10-50 mg/kg) randomization->treatment monitoring Continued Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., after 21-28 days or when tumors reach a maximum size) monitoring->endpoint analysis Tumor Excision, Weight Measurement, and Further Analysis (e.g., Western Blot, Immunohistochemistry) endpoint->analysis finish End analysis->finish

Caption: In Vivo CRPC Xenograft Experimental Workflow.
  • Cell Preparation and Implantation: CRPC cells (e.g., LNCaP, 22Rv1) are suspended in a mixture of media and Matrigel and subcutaneously injected into the flanks of male immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups: vehicle control, this compound, and enzalutamide. The compounds are typically administered daily via oral gavage.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, the tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Pharmacodynamic Analysis: Tumor tissues can be collected for further analysis, such as Western blotting to confirm AR degradation or immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion

This compound presents a promising, mechanistically distinct alternative to enzalutamide for the treatment of CRPC. Its ability to induce the degradation of both full-length AR and the AR-V7 splice variant suggests it may be effective in enzalutamide-resistant settings. The available preclinical data indicates potent in vitro and in vivo activity. However, further head-to-head comparative studies in a broader range of CRPC models, including enzalutamide-resistant xenografts, are necessary to fully elucidate the therapeutic potential of this compound relative to enzalutamide. The experimental protocols provided herein offer a framework for such future investigations.

References

A Head-to-Head Battle of Androgen Receptor Degraders: BWA-522 vs. ARV-110

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Novel PROTACs for Prostate Cancer Therapy

In the rapidly evolving landscape of prostate cancer therapeutics, Proteolysis Targeting Chimeras (PROTACs) have emerged as a promising strategy to overcome resistance to traditional androgen receptor (AR) antagonists. These novel molecules co-opt the cell's natural protein disposal system to eliminate the AR protein entirely, rather than simply blocking its function. This guide provides a detailed comparative analysis of two prominent AR PROTACs: BWA-522, a first-in-class degrader targeting the AR N-terminal domain, and ARV-110 (bavdegalutamide), a clinically advanced degrader targeting the AR ligand-binding domain.

This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Mechanism of Action: A Tale of Two Termini

Both this compound and ARV-110 function as heterobifunctional molecules, bridging the androgen receptor to an E3 ubiquitin ligase, thereby tagging the AR for proteasomal degradation. However, they achieve this by targeting different domains of the AR protein.

This compound is designed to bind to the N-terminal domain (NTD) of the androgen receptor.[1][2][3] This is a significant distinction as the NTD is retained in many splice variants, such as AR-V7, which are a common cause of resistance to second-generation antiandrogens that target the ligand-binding domain (LBD).[1][2] By targeting the NTD, this compound can induce the degradation of both full-length AR (AR-FL) and AR splice variants like AR-V7.[1][2][3]

ARV-110 (bavdegalutamide) , on the other hand, utilizes a ligand that binds to the ligand-binding domain (LBD) of the androgen receptor.[4] This allows it to effectively degrade wild-type AR and clinically relevant AR mutants that arise in response to conventional therapies.[4][5][6] ARV-110 recruits the cereblon (CRBN) E3 ubiquitin ligase to trigger the ubiquitination and subsequent degradation of the AR protein.[4][7][8]

Figure 1: General PROTAC Mechanism of Action.

Performance Data: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and ARV-110 based on publicly available preclinical and clinical studies.

Table 1: In Vitro Performance
ParameterThis compoundARV-110 (bavdegalutamide)
Target Domain AR N-Terminal Domain (NTD)[1][2][3]AR Ligand-Binding Domain (LBD)[4]
Degrades Full-length AR (AR-FL) and AR-V7[1][2][3]Wild-type AR and clinically relevant AR mutants[4][5][6]
DC₅₀ (VCaP cells) Sub-micromolar[1]~1 nM[5][9]
DC₅₀ (LNCaP cells) 3.5 µM[1]Not explicitly stated, but robust degradation observed[5][10][11]
E3 Ligase Recruited Not explicitly stated in provided abstractsCereblon (CRBN)[4][7][8]
Table 2: In Vivo Performance
ParameterThis compoundARV-110 (bavdegalutamide)
Animal Model LNCaP xenograft mice[1][3]LNCaP, VCaP, and patient-derived xenograft (PDX) models[5][10][11]
Dosing 60 mg/kg, oral administration[1][3]1 mg/kg, oral administration (for >90% AR degradation)[5][10][11]
Tumor Growth Inhibition (TGI) 76% in LNCaP xenograft model[1][2][3]Significant inhibition in multiple models[5][10][11]
Oral Bioavailability 40.5% (mice), 69.3% (beagle dogs)[1][3][12]Orally bioavailable with dose-proportional drug exposure[10][11]
Table 3: Clinical Trial Data
ParameterThis compoundARV-110 (bavdegalutamide)
Development Stage Preclinical[1]Phase I/II Clinical Trials (NCT03888612)[4][6][13]
Patient Population N/AMetastatic Castration-Resistant Prostate Cancer (mCRPC)[6]
Efficacy Highlight N/APSA₅₀ rate of 46% in patients with AR T878X/H875Y mutations[14]
Safety Profile N/AGenerally well-tolerated; most common adverse events were Grade 1/2 nausea and fatigue[15][16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key assays cited in the literature for both PROTACs.

Western Blotting for AR Degradation (General Protocol)
  • Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the PROTAC (this compound or ARV-110) or vehicle control for a specified duration (e.g., 24-48 hours).

  • Lysis: Cells are harvested and lysed to extract total protein.

  • Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the androgen receptor, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged.

  • Analysis: Band intensities are quantified and normalized to a loading control (e.g., GAPDH, β-actin) to determine the extent of AR degradation.

Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment PROTAC/Vehicle Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Blocking Blocking Western Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Figure 2: Western Blotting Workflow for AR Degradation.
In Vivo Xenograft Studies (General Protocol)

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Prostate cancer cells (e.g., LNCaP) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment Administration: The PROTAC (this compound or ARV-110) is administered orally at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.

Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Tumor Measurement Tumor Measurement Treatment Administration->Tumor Measurement Endpoint Endpoint Tumor Measurement->Endpoint Data Analysis Data Analysis Endpoint->Data Analysis

Figure 3: In Vivo Xenograft Study Workflow.

Androgen Receptor Signaling Pathway

The androgen receptor plays a pivotal role in the growth and survival of prostate cancer cells.[17][18][19] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in cell proliferation and survival.[20] PROTACs disrupt this pathway by eliminating the AR protein itself.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization ARE Androgen Response Element AR_dimer->ARE Binds Gene Transcription Gene Transcription ARE->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival PROTAC PROTAC PROTAC->AR Degrades

Figure 4: Androgen Receptor Signaling Pathway and PROTAC Intervention.

Conclusion

Both this compound and ARV-110 represent significant advancements in the development of AR-targeted therapies for prostate cancer. Their distinct targeting mechanisms offer potential advantages in different clinical settings.

This compound , with its ability to degrade both full-length AR and the AR-V7 splice variant, holds promise for treating patients who have developed resistance to LBD-targeting therapies. Its preclinical data demonstrate potent in vitro and in vivo activity.

ARV-110 (bavdegalutamide) is a clinically more advanced molecule that has shown encouraging efficacy in heavily pretreated mCRPC patients, particularly those with specific AR mutations. Its oral bioavailability and manageable safety profile make it a strong candidate for further clinical development.

The choice between these or other AR PROTACs will ultimately depend on the specific molecular profile of a patient's tumor and the stage of their disease. Further head-to-head clinical trials will be necessary to definitively establish the comparative efficacy and safety of these promising new therapies. This guide provides a foundational comparison based on the current scientific literature to aid researchers and clinicians in their understanding and evaluation of these innovative treatments.

References

BWA-522 vs. Bicalutamide: A Comparative Efficacy Analysis in AR-Positive Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of BWA-522, a novel PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader, and bicalutamide, a first-generation nonsteroidal antiandrogen, in AR-positive prostate cancer cell lines. This analysis is based on publicly available preclinical data.

Executive Summary

This compound demonstrates a distinct and more potent mechanism of action compared to bicalutamide in preclinical studies. As a PROTAC, this compound induces the degradation of the androgen receptor, including clinically relevant splice variants, leading to robust anti-proliferative effects in various AR-positive prostate cancer cell lines. Bicalutamide, a competitive AR antagonist, inhibits AR signaling but does not eliminate the receptor protein. The available data suggests that this compound is significantly more potent than bicalutamide in inhibiting the growth of prostate cancer cells.

Mechanism of Action

This compound: Targeted AR Degradation

This compound is a heterobifunctional molecule that simultaneously binds to the N-terminal domain of the androgen receptor and an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination and subsequent degradation of the AR protein by the proteasome.[1][2] This mechanism effectively eliminates both full-length AR (AR-FL) and AR splice variants, such as AR-V7, which are often associated with resistance to traditional antiandrogen therapies.[1][2]

Bicalutamide: Competitive AR Inhibition

Bicalutamide functions as a competitive antagonist of the androgen receptor.[3] It binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[3] This inhibition blocks the downstream signaling cascade that promotes prostate cancer cell growth and survival.[3] However, bicalutamide does not lead to the degradation of the AR protein and can sometimes exhibit partial agonist activity, particularly in the context of AR mutations.[3]

In Vitro Efficacy: A Head-to-Head Look

While direct side-by-side comparative studies under identical experimental conditions are limited in the public domain, the available data from different studies allows for a compelling assessment of the relative efficacy of this compound and bicalutamide.

Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative effects across multiple AR-positive prostate cancer cell lines. In contrast, bicalutamide generally exhibits lower potency.

CompoundCell LineIC50 (µM)Citation
This compound LNCaP1.07[4]
VCaP5.59[4]
CWR22Rv14.08[4]
Bicalutamide LNCaP~10-100 (effective concentrations)[5][6]
22Rv1Lower potency than newer antiandrogens[7]

Note: The IC50 values for bicalutamide are not consistently reported in the same format as for this compound, with studies often citing effective concentrations that are significantly higher.

Androgen Receptor Degradation

A key differentiator for this compound is its ability to induce the degradation of the AR protein.

CompoundCell LineAR Degradation EfficiencyConcentration & TimeCitation
This compound VCaP77.3% (AR-V7)1 µM[1][4]
LNCaP72.0% (AR-FL)5 µM[1][4]
Bicalutamide LNCaPNo significant degradationNot Applicable[5]
Induction of Apoptosis

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the distinct mechanisms of action and a general workflow for evaluating these compounds.

Mechanism of Action: this compound vs. Bicalutamide cluster_BWA522 This compound (PROTAC) cluster_Bicalutamide Bicalutamide (Antagonist) BWA522 This compound Ternary_Complex Ternary Complex (AR-BWA522-E3) BWA522->Ternary_Complex AR_NTD AR (N-Terminal Domain) AR_NTD->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets AR to AR_Degradation AR Degradation Proteasome->AR_Degradation Mediates Apoptosis_BWA Apoptosis AR_Degradation->Apoptosis_BWA Leads to Bicalutamide Bicalutamide AR_LBD AR (Ligand-Binding Domain) Bicalutamide->AR_LBD Competitively Binds & Blocks Apoptosis_Bic Apoptosis Bicalutamide->Apoptosis_Bic Induces AR_Activation AR Activation & Nuclear Translocation AR_LBD->AR_Activation Androgen Androgens (T, DHT) Androgen->AR_LBD Binds to Gene_Transcription AR-Mediated Gene Transcription AR_Activation->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Mechanisms of this compound and Bicalutamide.

General Experimental Workflow for Efficacy Comparison cluster_assays In Vitro Assays cluster_western_targets Western Blot Targets start Start: AR-Positive Prostate Cancer Cell Lines (e.g., LNCaP, VCaP, 22Rv1) treatment Treat with this compound or Bicalutamide (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) treatment->apoptosis western Western Blot Analysis treatment->western end Data Analysis & Comparison of Efficacy viability->end apoptosis->end ar_levels AR-FL & AR-V7 Levels (Degradation) western->ar_levels downstream Downstream AR Targets (e.g., PSA, TMPRSS2) western->downstream apoptosis_markers Apoptosis Markers (e.g., Cleaved PARP, Caspase-3) western->apoptosis_markers ar_levels->end downstream->end apoptosis_markers->end

Caption: Workflow for comparing compound efficacy.

Experimental Protocols

The following are generalized protocols based on methodologies commonly employed in the cited studies. For specific details, please refer to the original publications.

Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or bicalutamide for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for AR Degradation
  • Cell Lysis: After treatment with this compound or bicalutamide for the desired time, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (N-terminal for total AR and AR-V7) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the AR protein levels to the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound or bicalutamide for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Conclusion

The available preclinical data strongly suggests that this compound, through its mechanism of targeted androgen receptor degradation, offers a more potent and potentially more durable anti-cancer effect in AR-positive prostate cancer cell lines compared to the competitive inhibition of bicalutamide. This compound's ability to degrade both full-length and splice variant forms of the AR addresses a key mechanism of resistance to traditional antiandrogen therapies. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and long-term effects of these two distinct therapeutic strategies.

References

A Head-to-Head Comparison of BWA-522 and Next-Generation Androgen Receptor Inhibitors in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced prostate cancer therapeutics, targeting the androgen receptor (AR) signaling axis remains a cornerstone of treatment strategies. The emergence of next-generation AR inhibitors, including enzalutamide, apalutamide, and darolutamide, has significantly improved clinical outcomes. However, the development of resistance, often driven by AR mutations or the expression of AR splice variants such as AR-V7, presents an ongoing challenge. This has spurred the development of novel therapeutic modalities, among which Proteolysis Targeting Chimeras (PROTACs) have shown considerable promise. This guide provides a head-to-head comparison of BWA-522, a novel AR PROTAC degrader, with the established next-generation AR inhibitors, supported by available preclinical and clinical data.

Mechanism of Action: A Paradigm Shift in AR Targeting

Next-generation AR inhibitors—enzalutamide, apalutamide, and darolutamide—share a common mechanism of action. They are competitive antagonists that bind to the ligand-binding domain (LBD) of the AR. This binding prevents androgen binding, AR nuclear translocation, and subsequent DNA binding, thereby inhibiting the transcription of AR target genes that drive tumor growth.[1][2][3][4][5][6]

In contrast, this compound operates on a fundamentally different principle. It is a heterobifunctional molecule that acts as a PROTAC. One end of this compound binds to the N-terminal domain (NTD) of the AR, a region distinct from the LBD targeted by conventional inhibitors. The other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[1][7][8] This mechanism allows this compound to not only inhibit but to eliminate the AR protein entirely, including the full-length AR (AR-FL) and splice variants like AR-V7 that lack the LBD and are a key source of resistance to next-generation inhibitors.[7]

AR_Signaling_and_Inhibition Androgen Receptor Signaling and Inhibition Mechanisms cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Proteasome Proteasomal Degradation Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Ub_AR Ubiquitinated AR AR->Ub_AR HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation BWA522 This compound BWA522->AR Binds to NTD E3_Ligase E3 Ubiquitin Ligase BWA522->E3_Ligase Recruits E3_Ligase->Ub_AR Ubiquitinates AR NextGen_Inhibitor Next-Gen AR Inhibitor (Enzalutamide, Apalutamide, Darolutamide) NextGen_Inhibitor->AR Binds to LBD (Inhibition) NextGen_Inhibitor->AR_dimer Blocks Translocation ARE Androgen Response Element (ARE) NextGen_Inhibitor->ARE Blocks DNA Binding AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degradation AR Degradation Proteasome->Degradation

Figure 1: Mechanisms of AR inhibition.

Preclinical Performance: A Comparative Overview

Direct head-to-head preclinical studies under identical conditions are limited. However, a comparative analysis of available data provides valuable insights into the relative performance of these agents.

ParameterThis compoundEnzalutamideApalutamideDarolutamide
Target AR N-Terminal Domain (NTD)AR Ligand-Binding Domain (LBD)AR Lig-Binding Domain (LBD)AR Ligand-Binding Domain (LBD)
Effect on AR Degradation of AR-FL and AR-V7InhibitionInhibitionInhibition
In Vitro Activity DC50 = 3.5 µM (LNCaP cells)[9]IC50 ≈ 21-36 nM (LNCaP)IC50 ≈ 16 nMIC50 ≈ 18-35 nM
In Vivo Efficacy 76% tumor growth inhibition (LNCaP xenograft, 60 mg/kg, p.o.)[10][11]Significant tumor growth inhibition in various xenograft models[12]Potent antitumor activity in Pten-deficient mouse models (30 mg/kg, p.o.)[13]Marked reduction in tumor growth (LAPC-4 & KuCaP-1 xenografts, 100 mg/kg, p.o.)[13][14]
Oral Bioavailability 40.5% (mice), 69.3% (beagle dogs)[10][11]~84% (humans)~100% (humans)[2]~32% (humans, with food)
AR-V7 Activity Effective degradation[7]Reduced efficacyReduced efficacyReduced efficacy, but may retain some activity against certain AR mutations[13]

Note: DC50 refers to the concentration required to degrade 50% of the target protein. IC50 refers to the concentration required to inhibit 50% of a biological or biochemical function. Data for next-generation inhibitors are compiled from various preclinical studies and may not be directly comparable due to differing experimental conditions.

Experimental Methodologies

To ensure a comprehensive understanding of the presented data, the following are detailed protocols for key experiments typically employed in the evaluation of AR inhibitors.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.

  • Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media supplemented with fetal bovine serum (FBS) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, enzalutamide) or vehicle control for a specified duration (e.g., 72 hours).

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.[15][16]

Western Blot for AR Degradation

This technique is used to quantify the amount of a specific protein, in this case, the androgen receptor, in a sample.

  • Cell Lysis: Cells treated with the test compound are lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AR (to detect AR-FL and AR-V7) and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified to determine the extent of AR degradation.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., male nude or SCID mice) are used.

  • Cell Implantation: Prostate cancer cells (e.g., 3 x 10⁶ LNCaP cells) are injected subcutaneously into the flank of the mice.[17]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., this compound at 60 mg/kg) is administered orally or via another appropriate route daily or on a specified schedule.[10][11] The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula Volume = (width)² x length/2 is often used.[17]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

Experimental_Workflow General Experimental Workflow for AR Inhibitor Evaluation cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies Cell_Culture Prostate Cancer Cell Culture (LNCaP, VCaP, etc.) Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Western_Blot Western Blot for AR Degradation/Expression Cell_Culture->Western_Blot AR_Binding_Assay AR Binding Assay (Competitive) Cell_Culture->AR_Binding_Assay Transcriptional_Assay AR Transcriptional Activity Assay Cell_Culture->Transcriptional_Assay Xenograft_Model Xenograft Tumor Model (Immunocompromised Mice) Proliferation_Assay->Xenograft_Model Promising candidates for in vivo testing Western_Blot->Xenograft_Model AR_Binding_Assay->Xenograft_Model Transcriptional_Assay->Xenograft_Model Tumor_Growth_Inhibition Tumor Growth Inhibition (TGI) Measurement Xenograft_Model->Tumor_Growth_Inhibition Pharmacokinetics Pharmacokinetic (PK) Analysis Xenograft_Model->Pharmacokinetics Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study Clinical_Candidate Selection of Clinical Candidate Tumor_Growth_Inhibition->Clinical_Candidate Efficacy Data Pharmacokinetics->Clinical_Candidate ADME Profile Toxicity_Study->Clinical_Candidate Safety Profile

Figure 2: Experimental workflow for AR inhibitors.

Clinical Implications and Future Directions

Enzalutamide, apalutamide, and darolutamide have demonstrated significant clinical benefits in various stages of prostate cancer, leading to their widespread use.[15][18][19] However, the inevitable development of resistance necessitates novel therapeutic strategies.

This compound, with its unique mechanism of action, holds the potential to overcome key resistance mechanisms to current AR-targeted therapies. By degrading both AR-FL and the constitutively active AR-V7, this compound could be effective in patients who have developed resistance to next-generation inhibitors. Its oral bioavailability further enhances its potential as a clinical candidate.

Future research should focus on direct, well-controlled head-to-head preclinical studies to rigorously compare the efficacy and safety of this compound with next-generation AR inhibitors. Furthermore, clinical trials will be crucial to determine the therapeutic potential of this compound in patients with advanced prostate cancer, particularly those who have progressed on current standards of care. The development of PROTACs like this compound represents a promising new frontier in the fight against prostate cancer.

References

Validating BWA-522's Selectivity for the Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced prostate cancer therapeutics, the development of molecules that can effectively and selectively target the androgen receptor (AR) is paramount. BWA-522, a novel Proteolysis Targeting Chimera (PROTAC), has emerged as a promising agent that induces the degradation of the AR. This guide provides a comprehensive comparison of this compound with other AR-targeted therapies, focusing on its selectivity and performance, supported by experimental data and detailed protocols.

Executive Summary

This compound is a first-in-class, orally bioavailable PROTAC designed to target the N-terminal domain (NTD) of the androgen receptor, leading to the degradation of both full-length AR (AR-FL) and AR splice variants, such as AR-V7.[1][2] This mechanism offers a distinct advantage over traditional AR inhibitors. This guide compares this compound primarily with bavdegalutamide (ARV-110), another clinical-stage AR-degrading PROTAC, and enzalutamide, a widely used second-generation AR antagonist. While robust data exists for the on-target potency of these molecules, direct comparative studies on the broad selectivity of this compound are not extensively available in the public domain.

Comparative Performance Data

The following tables summarize the in vitro efficacy of this compound, ARV-110, and enzalutamide in various prostate cancer cell lines.

Compound Cell Line DC50 (nM)¹Dmax (%)²Reference
This compound VCaPSub-micromolar>60%[1]
LNCaP3500>60%[1]
ARV-110 VCaP~195-98%[3][4][5]
LNCaP<195-98%[3][6]
22Rv10.2-1>90%[3]

¹DC50: Half-maximal degradation concentration. ²Dmax: Maximum percentage of degradation.

Compound Cell Line IC50 (µM)³Reference
This compound CWR22Rv14.08
ARV-110 VCaP~0.001 (inhibits proliferation ~60x more potently than enzalutamide)
Enzalutamide LNCaP0.036[7]
Breast Cancer Cell Lines4 to >50[8][9][10]

³IC50: Half-maximal inhibitory concentration for cell viability/proliferation.

Selectivity Profile

A critical aspect of any therapeutic is its selectivity, as off-target effects can lead to toxicity and limit clinical utility.

This compound: As a PROTAC that utilizes a cereblon (CRBN) E3 ligase ligand, this compound has the potential for off-target degradation of other proteins.[11] However, specific data from broad selectivity screens, such as kinome scans or binding assays against other nuclear receptors, are not publicly available for this compound. Its unique targeting of the AR-NTD may confer a degree of selectivity compared to molecules targeting the more conserved ligand-binding domain (LBD).

ARV-110 (Bavdegalutamide): This PROTAC has demonstrated high selectivity for the AR. Proteomic studies have confirmed that ARV-110 treatment leads to highly selective AR degradation.[4] Specifically, it has been shown to degrade AR but not the closely related glucocorticoid receptor (GR).[12] While ARV-110 is designed to degrade wild-type and several mutant forms of AR, it does not degrade the AR-V7 splice variant, a key difference from this compound.[13]

Enzalutamide: While enzalutamide has a high affinity for the AR, it is known to have some off-target effects.[14] Notably, it can bind to the GABA-A receptor in the central nervous system, which is believed to contribute to the risk of seizures observed at higher doses.[15][16] Enzalutamide also acts as a strong inducer of cytochrome P450 enzymes, which can lead to drug-drug interactions.[16]

Mechanism of Action

This compound and ARV-110, as PROTACs, induce AR degradation via the ubiquitin-proteasome system, a mechanism fundamentally different from the inhibitory action of enzalutamide.

BWA522_Mechanism cluster_cell Prostate Cancer Cell BWA522 This compound AR Androgen Receptor (AR-FL & AR-V7) BWA522->AR Binds to NTD E3 CRBN E3 Ligase BWA522->E3 Recruits Ternary Ternary Complex (AR-BWA522-E3) AR->Ternary E3->Ternary Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_AR->Proteasome Targeted for Degradation Degradation AR Degradation Proteasome->Degradation

Mechanism of this compound-induced Androgen Receptor degradation.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of AR degraders.

Western Blot for Androgen Receptor Degradation

This assay is fundamental for quantifying the reduction in AR protein levels following treatment with a degrader.

  • Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media. Cells are seeded in 6-well plates and allowed to adhere. Subsequently, they are treated with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS). Lysis is performed using RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysate is collected and clarified by centrifugation to pellet cellular debris.

  • Protein Quantification: The total protein concentration in the supernatant is determined using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Protein Transfer: An equal amount of protein from each sample is mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel. Following electrophoresis, the separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the androgen receptor. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Cell Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-AR) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis end Quantify AR Levels analysis->end

Experimental workflow for Western Blot analysis of AR degradation.
Androgen Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of a test compound to the androgen receptor.

  • Preparation: A source of androgen receptor is required, which can be purified recombinant AR protein or cytosol isolated from tissues or cells expressing high levels of AR (e.g., rat prostate or LNCaP cells). A high-affinity radiolabeled androgen, such as [³H]-Mibolerone or [³H]-DHT, is used as the tracer.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

    • Total Binding Wells: Contain the AR preparation and the radioligand.

    • Non-specific Binding Wells: Contain the AR preparation, the radioligand, and a high concentration of a non-labeled androgen to saturate the AR binding sites.

    • Competition Wells: Contain the AR preparation, the radioligand, and serial dilutions of the test compound (e.g., this compound).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: The bound radioligand is separated from the unbound radioligand. This can be achieved using methods like filtration through glass fiber filters or precipitation with hydroxyapatite followed by centrifugation.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition wells are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined from this curve, and the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a potent, orally bioavailable PROTAC that effectively induces the degradation of both full-length and splice-variant androgen receptors. Its unique NTD-targeting mechanism presents a promising strategy for overcoming resistance to LBD-targeted therapies. While its on-target potency is well-documented, a comprehensive and direct comparative analysis of its selectivity against other AR-targeted agents like ARV-110 and enzalutamide is not yet publicly available. Such studies will be crucial in fully elucidating the therapeutic window of this compound and its potential advantages in the clinical setting. The experimental protocols provided herein offer a framework for researchers to conduct further comparative studies to validate the selectivity and efficacy of this compound and other emerging AR degraders.

References

BWA-522: A Comparative Analysis of Cross-Reactivity with Other Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Proteolysis Targeting Chimera (PROTAC) BWA-522, focusing on its cross-reactivity profile with other nuclear receptors. This compound is a first-in-class, orally bioavailable PROTAC designed to target the N-terminal domain (NTD) of the androgen receptor (AR), inducing its degradation.[1][2] This mechanism makes it a promising therapeutic candidate for prostate cancer, including forms resistant to conventional therapies that target the ligand-binding domain. This guide presents available data on its selectivity, outlines experimental protocols for assessing cross-reactivity, and provides visualizations to illustrate key concepts.

Executive Summary

This compound is a potent degrader of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7.[1] While comprehensive cross-reactivity data against a full panel of nuclear receptors is not publicly available in the primary literature, the design of this compound, targeting the unique N-terminal domain of the AR, suggests a degree of selectivity. However, as a PROTAC utilizing a cereblon (CRBN) E3 ligase ligand, there is a potential for off-target effects common to this class of molecules. This guide will delve into the known specifics of this compound's activity and the general principles and methodologies for evaluating nuclear receptor cross-reactivity.

Data Presentation: this compound Activity Profile

Quantitative data on the cross-reactivity of this compound with a broad panel of nuclear receptors (e.g., Estrogen Receptor, Progesterone Receptor, Glucocorticoid Receptor) is not available in the reviewed literature. The primary focus of published studies has been its potent on-target activity against the androgen receptor.

Target ProteinCell LineAssay TypeMeasurementValueReference
Androgen Receptor (AR-FL)VCaPWestern BlotDegradation>95% at 30 nM[3]
Androgen Receptor (AR-FL)LNCaPWestern BlotDegradation>95% at 30 nM[3]
Androgen Receptor (AR-FL)22Rv1Western BlotDegradation>95% at 10 nM[3]
Androgen Receptor (AR-FL)LNCaPProliferation AssayIC506 nM[3]
Androgen Receptor (AR-V7)VCaPWestern BlotDegradationEffective Degradation[1][2]

Note on Off-Target Activity: Some literature suggests that PROTACs utilizing cereblon (CRBN) E3 ligase binders may exhibit off-target degradation of proteins such as GSPT1.[4][5] Specific studies quantifying this effect for this compound have not been identified.

Signaling Pathway and Mechanism of Action

This compound functions by inducing the degradation of the androgen receptor through the ubiquitin-proteasome system. As a heterobifunctional molecule, it binds simultaneously to the N-terminal domain of the AR and the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome.

BWA-522_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to NTD CRBN Cereblon (CRBN) E3 Ligase This compound->CRBN Recruits Ternary_Complex AR - this compound - CRBN Ternary Complex AR->Ternary_Complex CRBN->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Caption: Mechanism of this compound-induced degradation of the Androgen Receptor.

Experimental Protocols

To assess the cross-reactivity of this compound against other nuclear receptors, a tiered experimental approach is recommended. This typically involves an initial binding or functional screen followed by more detailed cellular characterization.

Nuclear Receptor Binding Assay (Competitive Scintillation Proximity Assay - SPA)

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific nuclear receptor ligand-binding domain (LBD).

Protocol:

  • Plate Preparation: Add a solution containing the recombinant His-tagged nuclear receptor LBD of interest (e.g., ERα, PR, GR) to a nickel-chelate coated 384-well microplate. Incubate to allow binding of the receptor to the plate surface.

  • Washing: Wash the wells to remove unbound receptor.

  • Compound Addition: Add serial dilutions of this compound (or other test compounds) to the wells.

  • Radioligand Addition: Add a constant concentration of a high-affinity radiolabeled ligand for the specific nuclear receptor being tested (e.g., [3H]-Estradiol for ERα).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Detection: Scintillation cocktail is added to the wells. When the radioligand is bound to the receptor on the plate, it is in close proximity to the scintillant, generating a light signal. Unbound radioligand in solution is too distant to generate a signal.

  • Data Analysis: The signal is measured using a microplate scintillation counter. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. A high IC50 value indicates weak or no binding to the off-target receptor.

Nuclear Receptor Transactivation Assay (Cell-Based Reporter Assay)

This assay determines the functional consequence of any potential binding by measuring the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.

Protocol:

  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293) and transiently transfect with two plasmids:

    • An expression vector for the full-length nuclear receptor of interest.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that specific nuclear receptor.

  • Compound Treatment: After transfection, treat the cells with various concentrations of this compound. Include a known agonist for the receptor as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Detection: Measure the luminescence produced using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The concentration of this compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is determined.

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the selectivity of a compound like this compound.

Cross_Reactivity_Workflow Start This compound Primary_Screen Primary Screen: Nuclear Receptor Binding Assay Panel (e.g., ER, PR, GR, MR, etc.) Start->Primary_Screen Hit_Identification Identify Receptors with Significant Binding (Low IC50) Primary_Screen->Hit_Identification Secondary_Screen Secondary Functional Screen: Cell-Based Transactivation Assay (Agonist and Antagonist Modes) Hit_Identification->Secondary_Screen Hits Found No_Hits High Selectivity for AR Hit_Identification->No_Hits No Hits Activity_Confirmation Confirm Functional Activity (Agonist, Antagonist, or None) Secondary_Screen->Activity_Confirmation Cellular_Degradation Cellular Degradation Assay: Western Blot for Off-Target Receptor Activity_Confirmation->Cellular_Degradation Activity Confirmed Conclusion Determine Cross-Reactivity Profile Activity_Confirmation->Conclusion No Functional Activity Cellular_Degradation->Conclusion

References

In Vivo Efficacy of BWA-522 Compared to Standard-of-Care Therapies in Preclinical Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of BWA-522, a novel Proteolysis Targeting Chimera (PROTAC), against the standard-of-care therapies enzalutamide and abiraterone for prostate cancer. The data presented is based on publicly available preclinical studies. A direct head-to-head comparison of this compound with enzalutamide and abiraterone in the same preclinical study is not yet available in the public domain. Therefore, this guide synthesizes data from separate studies to offer a comparative perspective, with the caveat that experimental conditions may vary between studies.

Executive Summary

This compound is an orally bioavailable PROTAC designed to degrade the androgen receptor (AR), a key driver of prostate cancer growth. Preclinical data demonstrates that this compound exhibits significant tumor growth inhibition in a xenograft model of prostate cancer. Standard-of-care therapies, enzalutamide (an AR inhibitor) and abiraterone (an androgen synthesis inhibitor), have also demonstrated efficacy in various preclinical models. This guide aims to present the available in vivo data for these compounds to aid in the evaluation of their relative therapeutic potential.

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes the in vivo efficacy of this compound, enzalutamide, and abiraterone in various prostate cancer xenograft models. It is important to note that the experimental conditions, such as the specific cell line, drug dosage, and administration route, may differ across studies, which can influence the observed tumor growth inhibition.

DrugXenograft ModelDosageAdministration RouteTreatment DurationTumor Growth Inhibition (TGI)Citation
This compound LNCaP60 mg/kgOralNot Specified76%[1][2][3]
Enzalutamide LNCaP10 mg/kgOralDailySignificant Inhibition (qualitative)[4]
Enzalutamide PC-35 mg/kg/dayIntraperitoneal21 days63% (in combination with PAWI-2)[5]
Abiraterone LNCaP100 mg/kgOral (b.i.d.)28 daysSignificant Reduction (qualitative)[6]
Abiraterone C4-2Not SpecifiedNot SpecifiedNot SpecifiedPotent Inhibitory Effect[7]

Note: The provided data for enzalutamide and abiraterone in LNCaP models did not always specify a precise percentage of tumor growth inhibition, but rather a "significant" reduction. The PC-3 model for enzalutamide represents a different prostate cancer subtype (androgen-insensitive).

Experimental Protocols

Detailed experimental protocols for the this compound in vivo study are not fully available in the public domain. However, based on standard practices for xenograft studies and information from related publications, a general methodology can be outlined.

General Xenograft Study Protocol
  • Cell Culture: Human prostate cancer cell lines (e.g., LNCaP) are cultured under standard laboratory conditions.

  • Animal Model: Male immunodeficient mice (e.g., BALB/c nude or SCID) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is mixed with Matrigel and subcutaneously injected into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The investigational drug (this compound, enzalutamide, or abiraterone) or a vehicle control is administered according to the specified dosage and route.

  • Efficacy Evaluation: Tumor volumes are measured throughout the study. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volume in the treated groups to the vehicle control group.

Specific Methodological Information:
  • This compound: The available information indicates that this compound was administered orally at a dose of 60 mg/kg in a study using the LNCaP xenograft model.[1][2][3]

  • Enzalutamide: In a study with LNCaP xenografts, enzalutamide was administered orally at 10 mg/kg daily.[4] In a different study using a PC-3 xenograft model, enzalutamide was administered intraperitoneally at 5 mg/kg per day for 21 days.[5]

  • Abiraterone: In an LNCaP xenograft study, abiraterone acetate was given orally at 100 mg/kg twice daily for 28 days.[6]

Mechanism of Action and Signaling Pathways

Androgen Receptor (AR) Signaling Pathway

The androgen receptor signaling pathway is a critical driver of prostate cancer. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins and translocation into the nucleus. In the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation, survival, and tumor growth.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR Dissociation HSP HSP AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes

Caption: The Androgen Receptor (AR) signaling pathway.

This compound: A PROTAC-Mediated AR Degrader

This compound operates through a novel mechanism known as Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule with two key components: a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase. By bringing the AR and the E3 ligase into close proximity, this compound facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This leads to the elimination of the AR protein from the cell, thereby shutting down the AR signaling pathway.

PROTAC_Mechanism BWA522 This compound (PROTAC) AR Androgen Receptor (AR) BWA522->AR Binds E3_Ligase E3 Ubiquitin Ligase BWA522->E3_Ligase Recruits Ternary_Complex Ternary Complex (AR-BWA522-E3) AR->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation AR Degradation Proteasome->Degradation Leads to Experimental_Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., LNCaP) start->cell_culture implantation Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Drug Administration (this compound, Enzalutamide, Abiraterone, or Vehicle) randomization->treatment monitoring Continued Tumor Volume Measurement treatment->monitoring endpoint Study Endpoint (e.g., Predetermined Tumor Size or Time) monitoring->endpoint analysis Tumor Excision, Weighing, and Data Analysis (TGI Calculation) endpoint->analysis end End analysis->end

References

BWA-522: A Paradigm Shift in Androgen Receptor Degradation for Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the advantages of BWA-522, a novel PROTAC degrader, over traditional N-terminal domain androgen receptor antagonists, supported by extensive experimental data.

For Immediate Release

In the landscape of advanced prostate cancer treatment, the emergence of this compound, a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC), presents a significant advancement over traditional androgen receptor (AR) antagonists. This guide provides a detailed comparison of this compound and its precursor, the traditional N-terminal domain (NTD) antagonist EPI-002 (ralaniten), highlighting the superior efficacy of this compound in preclinical models. This document is intended for researchers, scientists, and drug development professionals seeking to understand the next generation of androgen receptor-targeted therapies.

Introduction to this compound and Traditional AR Antagonists

Traditional androgen receptor antagonists have been a cornerstone of prostate cancer therapy. These agents typically function by competitively inhibiting the binding of androgens to the ligand-binding domain (LBD) of the AR, thereby preventing its activation. However, the development of resistance, often through mechanisms such as AR overexpression or the emergence of AR splice variants (AR-Vs) that lack the LBD (e.g., AR-V7), has limited their long-term efficacy.

To overcome these limitations, antagonists targeting the N-terminal domain (NTD) of the AR, such as EPI-002, were developed. The NTD is crucial for AR transcriptional activity, and its inhibition can affect both full-length AR (AR-FL) and AR-Vs.

This compound represents a novel therapeutic modality. As a PROTAC, it is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. One end of this compound binds to the NTD of the AR, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the AR protein by the proteasome. This mechanism of action fundamentally differs from the inhibitory action of traditional antagonists.[1][2]

Comparative Efficacy: this compound vs. EPI-002

Experimental data from the seminal study by Zhang et al. (2023) in the Journal of Medicinal Chemistry demonstrates the clear advantages of the PROTAC-mediated degradation approach of this compound compared to the antagonistic action of EPI-002.

In Vitro Performance

The superior potency of this compound in degrading the androgen receptor and inhibiting the proliferation of prostate cancer cells is evident from the following data.

ParameterCell LineThis compoundEPI-002
AR Degradation (DC₅₀) VCaP0.2 µMNo degradation
LNCaP3.5 µMNo degradation
Anti-proliferative Activity (IC₅₀) VCaP0.3 µM> 10 µM
LNCaP4.1 µM> 10 µM
22Rv11.8 µM> 10 µM
  • DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.

  • IC₅₀: The concentration of the compound that inhibits 50% of cell proliferation.

These results unequivocally show that while EPI-002 has limited anti-proliferative activity and does not induce AR degradation, this compound potently degrades the AR and inhibits cancer cell growth in multiple prostate cancer cell lines, including the 22Rv1 cell line which is known to be resistant to traditional LBD-targeted therapies.

In Vivo Antitumor Activity

The advantages of this compound extend to in vivo models. In a LNCaP xenograft model in mice, oral administration of this compound demonstrated significant tumor growth inhibition.

CompoundDoseTumor Growth Inhibition (TGI)
This compound60 mg/kg76%
EPI-002Not reported in direct comparison-

This compound's ability to achieve substantial tumor growth inhibition highlights its potential as an orally bioavailable therapeutic agent.[3]

Mechanism of Action: A Visual Comparison

The distinct mechanisms of action of traditional AR antagonists and this compound are illustrated in the following signaling pathway diagrams.

Traditional AR Antagonist (EPI-002) Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR Androgen Receptor (AR-FL/AR-V7) ARE Androgen Response Element (DNA) AR->ARE Translocates to Nucleus and Binds DNA Gene Target Gene Transcription ARE->Gene Initiates Transcription Androgen Androgen Androgen->AR Binds to LBD (AR-FL) EPI002 EPI-002 EPI002->AR Binds to NTD, Inhibits Transcriptional Activity

Caption: Mechanism of a traditional NTD antagonist (EPI-002).

This compound (PROTAC) Signaling Pathway cluster_cell Cell BWA522 This compound AR Androgen Receptor (AR-FL/AR-V7) BWA522->AR Binds to NTD E3 E3 Ubiquitin Ligase BWA522->E3 Recruits E3 Ligase Ternary Ternary Complex (AR-BWA522-E3) AR->Ternary E3->Ternary Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_AR->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of this compound, a PROTAC AR degrader.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Cell Proliferation Assay
  • Cell Seeding: Prostate cancer cells (VCaP, LNCaP, 22Rv1) were seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media.

  • Compound Treatment: After 24 hours, cells were treated with serial dilutions of this compound or EPI-002.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was measured using a microplate reader. The IC₅₀ values were calculated using GraphPad Prism software by fitting the data to a four-parameter logistic curve.

Western Blot for AR Degradation
  • Cell Treatment: VCaP and LNCaP cells were seeded in 6-well plates and treated with varying concentrations of this compound or EPI-002 for 24 hours.

  • Protein Extraction: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA protein assay (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against AR and GAPDH (as a loading control).

  • Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis of the bands was performed using ImageJ software to determine the relative AR protein levels. DC₅₀ values were calculated using GraphPad Prism.

In Vivo Xenograft Study
  • Animal Model: Male BALB/c nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: LNCaP cells (5 x 10⁶) were suspended in Matrigel and subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: When tumors reached a volume of approximately 100-150 mm³, the mice were randomized into vehicle control and treatment groups.

  • Drug Administration: this compound (60 mg/kg) was administered orally once daily. The vehicle control group received the formulation buffer.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²)/2.

  • Study Endpoint: The study was terminated after a predefined period, and the tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Logical Workflow for this compound's Advantage

The superiority of this compound can be understood through a logical workflow that highlights its key advantages.

Logical Workflow of this compound's Advantages Start Challenge: AR-driven Prostate Cancer Trad_Antagonist Traditional Antagonist (e.g., EPI-002) - Binds to AR NTD - Inhibits activity Start->Trad_Antagonist PROTAC This compound (PROTAC) - Binds to AR NTD - Recruits E3 Ligase Start->PROTAC Resistance Resistance Mechanisms: - AR Overexpression - AR Splice Variants (AR-V7) Trad_Antagonist->Resistance Degradation AR Degradation (AR-FL & AR-V7) PROTAC->Degradation Resistance->Degradation Effective Against Outcome1 Reduced Efficacy Resistance->Outcome1 Outcome2 Overcomes Resistance Sustained Efficacy Degradation->Outcome2

Caption: this compound's advantage in overcoming resistance.

Conclusion

This compound represents a significant leap forward in the development of androgen receptor-targeted therapies. Its unique mechanism of inducing AR degradation, rather than simple inhibition, translates to superior potency and the ability to overcome key resistance mechanisms that plague traditional AR antagonists. The preclinical data strongly supports the continued investigation of this compound as a promising therapeutic strategy for patients with advanced and resistant prostate cancer. The detailed experimental protocols provided herein are intended to facilitate further research and validation of this innovative approach.

References

Safety Operating Guide

Proper Disposal of BWA-522: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BWA-522 is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent, orally bioavailable PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.

This compound is an orally available small molecule designed to target and degrade the androgen receptor, including variants, and has shown to induce apoptosis in prostate cancer cells.[1] Due to its potent biological activity, all materials that have come into contact with this compound must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any work with this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. The following personal protective equipment (PPE) should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Lab Coat: A dedicated lab coat must be worn to protect from spills.

This compound: Key Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Purity99.93%MedchemExpress
Molecular WeightNot Available
SolubilitySoluble in DMSOMedchemExpress
Storage (Solid)-20°CMedchemExpress
Storage (in solvent)-80°C (6 months), -20°C (1 month)MedchemExpress

Step-by-Step Disposal Protocol

The proper disposal of this compound and contaminated materials is a systematic process involving segregation, collection, labeling, and storage.

Waste Segregation:

All items that have come into contact with this compound must be segregated as hazardous waste. This includes:

  • Unused or expired this compound powder.

  • Solutions containing this compound.

  • Contaminated laboratory consumables (e.g., pipette tips, centrifuge tubes, vials, absorbent paper, wipes).

  • Contaminated personal protective equipment (e.g., gloves).

Waste Collection:
  • Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Hazardous Waste" and specify the contents.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Labeling:

Proper labeling of waste containers is crucial for safety and compliance. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The concentration (if applicable).

  • The date of accumulation.

  • The name of the principal investigator or research group.

Storage:

Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[2] This area should be away from general lab traffic and clearly marked with a "Danger – Hazardous Waste" sign. Ensure that containers are kept closed except when adding waste and are stored in secondary containment to prevent spills.

Experimental Workflow for this compound Disposal

The following diagram illustrates the proper workflow for the disposal of this compound and associated contaminated materials.

BWA522_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal BWA522 This compound Use SolidWaste Contaminated Solids (Gloves, Tubes, etc.) BWA522->SolidWaste LiquidWaste Contaminated Liquids (Solutions, Solvents) BWA522->LiquidWaste SharpsWaste Contaminated Sharps (Needles, Glassware) BWA522->SharpsWaste SolidContainer Labeled Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Labeled Sharps Container SharpsWaste->SharpsContainer SAA Satellite Accumulation Area SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS EHS Pickup SAA->EHS

This compound Waste Disposal Workflow

Signaling Pathway of this compound (for context)

To underscore the potent nature of this compound and the importance of its proper handling, the following diagram illustrates its mechanism of action as a PROTAC.

BWA522_Signaling_Pathway BWA522 This compound (PROTAC) TernaryComplex Ternary Complex (AR-BWA522-E3) BWA522->TernaryComplex AR Androgen Receptor (Target Protein) AR->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ub Ubiquitin TernaryComplex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation AR Degradation Proteasome->Degradation

This compound Mechanism of Action

Disclaimer: This document provides guidance based on available information for this compound and general principles of hazardous waste management.[3][4] It is not a substitute for the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for detailed instructions and requirements for hazardous waste disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。